Nestoron
Descripción
Segesterone acetate is a steroidal progestin or synthetic progesterone and a 19-norprogesterone derivative with no CH3 group radical in position 6. In animal studies, segesterone acetate was shown to be one of the most potent progestins. It mediates progestational activity 100 times higher than that of [progesterone]. It is commonly sold under the brand names Nestorone and Elcometrine and serves as an active component in hormonal contraceptives. It is also used as a treatment for endometriosis in South American countries. Segesterone acetate binds selectively to progesterone receptors and not androgen receptors. Due to its rapid hepatic metabolism, segesterone acetate must be administered parenterally. Segesterone acetate is not an orally active compound, but it is proved to be a potent anti-ovulatory agent when given in implants, vaginal rings or percutaneous gel. On August 10, 2018, Annovera™ containing segesterone acetate and [ethinyl estradiol] was granted approval by the U.S. Food and Drug Administration (FDA) as the first and only contraceptive that provides an entire year of protection against unintended pregnancy while entirely under a woman's control. According to the Center for Disease Control, more than 43 million women in the U.S. are at risk of unintended pregnancy, which may be associated with an elevated risk for improper prenatal care, premature and low-birth-weight infants, and physical and mental health risks. The introduction of this new contraceptive method offers an expansion of birth control options for women while maintaining high efficacy and acceptability similar to existing shorter-acting combined hormonal methods. In clinical trials, Annovera™ achieved a 97.3% success in pregnancy prevention. Annovera™ is administered as a vaginal ring that is in place for 21 days and removed for 7 days each cycle. As with other hormonal contraceptives, Annovera™ carries the risk for serious cardiovascular events.
SEGESTERONE ACETATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2018.
See also: Ethinyl estradiol; segesterone acetate (component of).
Structure
2D Structure
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFBRGLGTWAVLG-GOMYTPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998804 | |
| Record name | Segesterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Segesterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7759-35-5 | |
| Record name | Nestorone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7759-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Segesterone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Segesterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Segesterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEGESTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AMX4Q13CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
173-177 | |
| Record name | Segesterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Nestorone's Mechanism of Action in Progesterone Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nestorone®, a 19-norprogesterone derivative also known as segesterone acetate, is a potent synthetic progestin with a unique pharmacological profile.[1][2] It exhibits high progestational activity with a notable absence of androgenic, estrogenic, or glucocorticoid-like effects, making it a valuable compound in contraception and hormone replacement therapy.[1][3] This technical guide provides a comprehensive overview of Nestorone's mechanism of action at the molecular level, focusing on its interaction with the progesterone receptor (PR) and the subsequent signaling cascades.
Molecular Interaction with the Progesterone Receptor
Nestorone's high potency is attributed to its strong binding affinity for the progesterone receptor.[4] Structurally, Nestorone's 16-methylene and 17α-acetoxy groups allow for additional stabilizing contacts within the ligand-binding domain (LBD) of the PR, enhancing its binding affinity compared to the natural ligand, progesterone.[5] While 3-keto-desogestrel exhibits the highest binding affinity for PR, Nestorone follows closely, surpassing that of levonorgestrel and progesterone.[1]
Quantitative Data on Receptor Binding and Potency
The following tables summarize the quantitative data on the binding affinity and functional potency of Nestorone in comparison to other progestins.
Table 1: Comparative Binding Affinity of Progestins for Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Nestorone | High | Very Low (500-600 fold less than testosterone)[1] | No Affinity[1] | Significant Binding (no in vivo activity)[1] | Ki = 28.3 ± 4.2 nM[6] |
| Progesterone | Moderate[1] | Low | No Affinity | Low | Ki = 1.0 ± 0.1 nM[6] |
| Levonorgestrel | Moderate[1] | Significant (40-70% of testosterone)[1] | No Affinity | Low | Ki = 29.8 ± 3.1 nM[6] |
| 3-Keto-desogestrel | Very High[1] | Significant (40-70% of testosterone)[1] | No Affinity | - | - |
Note: Relative binding affinities are presented as described in the cited literature. Specific Ki or IC50 values for all receptors from a single comparative study are not consistently available.
Table 2: In Vitro Potency of Nestorone in Progesterone Receptor Transactivation
| Compound | EC50 (pM) |
| Nestorone | 24 |
| Progesterone | 650 |
Data from a human progesterone receptor (hPR) transactivation assay.
Progesterone Receptor Signaling Pathways
Upon binding to Nestorone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus to regulate gene expression. This is known as the genomic signaling pathway. Additionally, a subpopulation of PR localized at the cell membrane can mediate rapid, non-genomic signaling.
Genomic Signaling
The primary mechanism of action for Nestorone is through the genomic pathway, where the Nestorone-PR complex acts as a ligand-activated transcription factor. It binds to specific DNA sequences called progesterone response elements (PREs) in the promoter regions of target genes, leading to either activation or repression of gene transcription.
Non-Genomic Signaling
Nestorone can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated progesterone receptors (mPRs) or the interaction of classical PR with signaling molecules in the cytoplasm. One of the key non-genomic pathways activated by steroid hormones involves the Src kinase and the subsequent activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.
Another non-genomic pathway potentially modulated by Nestorone involves the Toll-like receptor 4 (TLR-4) signaling cascade, particularly the TLR-4/MyD88/NF-κB pathway, which is crucial in inflammatory responses.
Regulation of Target Genes
The activation of PR by Nestorone leads to the regulation of a specific set of target genes. One well-characterized progesterone-responsive gene is MUC1, which encodes a transmembrane mucin. In the human uterine epithelium, progesterone stimulates MUC1 expression, a process mediated by the B-isoform of the progesterone receptor (PR-B).
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity of Nestorone for the progesterone receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nestorone for the binding of a radiolabeled progestin to the progesterone receptor.
Materials:
-
Purified progesterone receptor or cell lysates containing PR.
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020).
-
Unlabeled Nestorone and other competitor ligands.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and counter.
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled Nestorone and other competitor ligands. Prepare a solution of the radiolabeled progestin at a concentration near its Kd.
-
Incubation: In a multi-well plate, incubate the progesterone receptor preparation with the radiolabeled progestin in the presence of varying concentrations of unlabeled Nestorone or other competitors. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled progesterone).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Transactivation Assay (Luciferase Reporter Gene Assay)
This assay measures the functional activity of Nestorone as a PR agonist.
Objective: To determine the half-maximal effective concentration (EC50) of Nestorone for the activation of PR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., T47D, which endogenously expresses PR, or a PR-negative cell line co-transfected with a PR expression vector).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Nestorone and other test compounds.
-
Cell culture reagents.
-
Luciferase assay reagents.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection: Culture the cells and transfect them with the PRE-luciferase reporter plasmid and the control plasmid.
-
Hormone Deprivation: Before treatment, culture the cells in a hormone-depleted medium to reduce background PR activation.
-
Compound Treatment: Treat the transfected cells with serial dilutions of Nestorone or other test compounds for 18-24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Conclusion
Nestorone is a highly potent and selective progestin that exerts its effects primarily through the progesterone receptor. Its unique chemical structure confers a high binding affinity and functional potency. Nestorone activates both genomic and non-genomic signaling pathways, leading to the regulation of target gene expression and rapid cellular responses. The lack of significant off-target activities at androgen, estrogen, and glucocorticoid receptors contributes to its favorable safety profile. This in-depth understanding of Nestorone's mechanism of action is crucial for its continued development and clinical application in women's health.
References
- 1. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nestorone, a progesterone receptor agonist, on neonatal hypoxic-ischemic brain injury and reproductive functions in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Nestorone (ST-1435): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nestorone®, also known as segesterone acetate or ST-1435, is a potent, non-androgenic synthetic progestin belonging to the 19-norprogesterone derivative class. Developed with the goal of high specificity for the progesterone receptor (PR), it exhibits strong progestational and antiovulatory effects with minimal to no androgenic, estrogenic, or glucocorticoid activity. This high selectivity makes it an advantageous candidate for various applications in contraception and hormone replacement therapy. This document provides a comprehensive overview of the discovery and development of Nestorone, its detailed synthesis pathway, pharmacological profile, and mechanism of action, including its influence on cellular signaling cascades.
Discovery and Development
Nestorone (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione) was synthesized with the objective of creating a highly specific and potent progestin.[1] A key institution in its development has been the Population Council, which has extensively studied its use in both female and male contraception.[2][3][4] The primary goal was to develop a progestin that binds almost exclusively to the progesterone receptor, thereby avoiding the side effects associated with the off-target activities of other synthetic progestins.[5] This targeted approach has led to the development of various non-oral delivery systems, including vaginal rings, implants, and transdermal gels, to leverage its high parenteral potency.[1][5]
Synthesis Pathway
The synthesis of Nestorone (ST-1435) is a multi-step process starting from 19-nor-4-androstene-3,17-dione. The following pathway outlines the key transformations to achieve the final product.
Experimental Protocol: Synthesis of Nestorone
Step 1: Ketal Protection of 19-nor-4-androstene-3,17-dione
To a solution of 19-nor-4-androstene-3,17-dione in a suitable solvent such as toluene, ethylene glycol is added in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion, yielding the 3-keto protected intermediate.
Step 2: Introduction of the 16-methylene and 17α-hydroxy Groups
The protected intermediate is then reacted to introduce the 16-methylene and 17α-hydroxy functionalities. This can be achieved through a multi-step sequence involving the formation of an enamine, followed by reaction with formaldehyde to introduce the 16-methylene group, and subsequent stereoselective reduction to yield the 17α-hydroxyl group. A key intermediate in this process is 16-methylene-17α-hydroxy-19-norprogesterone.[2]
Step 3: Acetylation of the 17α-hydroxyl Group
The final step involves the acetylation of the 17α-hydroxyl group. 16-Methylene-17α-hydroxy-19-norprogesterone is treated with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield Nestorone (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione).[6]
Step 4: Deprotection of the 3-keto Group
If a protecting group was used for the 3-keto position, a final deprotection step is required. This is typically achieved by acidic hydrolysis, carefully controlled to avoid degradation of the final product.
Pharmacological Profile
Nestorone is characterized by its high affinity and selectivity for the progesterone receptor (PR). Its binding affinity for other steroid receptors, such as the androgen receptor (AR), estrogen receptor (ER), and glucocorticoid receptor (GR), is significantly lower.
Receptor Binding Affinity
The following table summarizes the relative binding affinities of Nestorone to various steroid receptors.
| Receptor | Relative Binding Affinity (RBA) | Reference Compound | Notes |
| Progesterone Receptor (PR) | High | Progesterone | Nestorone is a potent agonist, with some studies suggesting it is more potent than progesterone.[7] |
| Androgen Receptor (AR) | Very Low | Testosterone | Binding affinity is 500- to 600-fold less than that of testosterone.[3] |
| Estrogen Receptor (ER) | Negligible | Estradiol | No significant binding to the estrogen receptor has been observed.[3] |
| Glucocorticoid Receptor (GR) | Low | Dexamethasone | Despite some binding, in vivo studies show no significant glucocorticoid activity.[3] |
In Vivo Potency
In vivo bioassays have demonstrated the high progestational potency of Nestorone when administered parenterally. It is over 100 times more potent than progesterone when administered subcutaneously.[3] Conversely, its oral bioavailability is low due to rapid metabolism.[8]
Mechanism of Action
Genomic Pathway
The primary mechanism of action of Nestorone is through its binding to and activation of the intracellular progesterone receptors (PR-A and PR-B). Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the main progestational effects of Nestorone, including ovulation inhibition.
Non-Genomic Signaling Pathway
In addition to its genomic effects, progestins like Nestorone can initiate rapid, non-genomic signaling events at the cell membrane. This involves the activation of a signaling cascade that includes c-Src, p21ras, and the mitogen-activated protein kinase (MAPK/Erk) pathway.[5] This rapid signaling can be initiated through a membrane-associated progesterone receptor and may involve cross-talk with the estrogen receptor.[5] This pathway can influence cellular processes such as proliferation and survival.
Experimental Protocols
Radioligand Competitive Binding Assay for Progesterone Receptor
This protocol provides a general framework for determining the binding affinity of Nestorone to the progesterone receptor.
Materials:
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
Unlabeled Nestorone
-
Progesterone receptor preparation (e.g., from uterine cytosol or recombinant source)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled Nestorone.
-
In assay tubes, combine the progesterone receptor preparation, a fixed concentration of radiolabeled progesterone, and varying concentrations of unlabeled Nestorone. Include tubes with only radiolabeled progesterone (total binding) and tubes with a high concentration of unlabeled progesterone (non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Nestorone by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Nestorone concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
Nestorone (ST-1435) is a highly potent and selective progestin with a well-defined pharmacological profile. Its targeted action on the progesterone receptor, coupled with minimal off-target effects, underscores its value in modern contraceptive and hormonal therapies. The synthesis of Nestorone is a multi-step process that has been optimized for efficiency. Its mechanism of action involves both genomic and non-genomic pathways, contributing to its diverse physiological effects. Further research into its non-genomic signaling pathways may reveal additional therapeutic applications for this versatile synthetic steroid.
References
- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and progestational activity of 16-methylene-17 alpha-hydroxy-19-norpregn-4-ene-3,20-dione and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated stability studies on 16-methylene-17 alpha-acetoxy-19-nor-pregn- 4-ene-3,20-dione (Nestorone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fisica.unam.mx [fisica.unam.mx]
In Vitro Characterization of Nestorone's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nestorone®, a potent, non-androgenic 19-norprogesterone derivative, has garnered significant interest for its potential applications in contraception and hormone replacement therapy.[1][2] Its unique pharmacological profile is largely defined by its selective and high-affinity binding to the progesterone receptor (PR), with minimal interaction with other steroid hormone receptors. This high selectivity is a key attribute, suggesting a lower potential for off-target effects commonly associated with less specific progestins.[3][4] This technical guide provides an in-depth overview of the in vitro characterization of Nestorone's binding affinity, summarizing key quantitative data, detailing experimental protocols, and visualizing the scientific workflows involved.
Quantitative Binding Affinity Data
The binding affinity of Nestorone for various steroid hormone receptors has been evaluated in numerous in vitro studies. The following tables summarize the available quantitative data, providing a comparative overview of its receptor binding profile.
| Receptor | Ligand | Binding Affinity (Relative to Progesterone) | Reference Compound | Cell/Tissue Source | Assay Type |
| Progesterone Receptor (PR) | Nestorone | High | Progesterone | Not Specified | Competitive Binding Assay |
| Androgen Receptor (AR) | Nestorone | 500- to 600-fold less than testosterone | Testosterone | Not Specified | Competitive Binding Assay |
| Estrogen Receptor (ER) | Nestorone | No significant binding | Not Specified | Not Specified | Competitive Binding Assay |
| Glucocorticoid Receptor (GR) | Nestorone | Significant binding | Not Specified | Not Specified | Competitive Binding Assay |
Table 1: Relative Binding Affinity of Nestorone. This table provides a qualitative and semi-quantitative summary of Nestorone's binding affinity for key steroid hormone receptors.
| Receptor | Ligand | EC50 (pM) | Assay Type | Cell Line |
| Progesterone Receptor (hPR) | Nestorone | 24 | Transactivation Assay | HEK 293T |
| Progesterone Receptor (hPR) | Progesterone | 650 | Transactivation Assay | HEK 293T |
Table 2: Functional Activity of Nestorone at the Human Progesterone Receptor. This table presents the half-maximal effective concentration (EC50) of Nestorone in a human progesterone receptor (hPR) transactivation assay, demonstrating its high potency compared to the natural ligand, progesterone.[5]
Experimental Protocols
The characterization of Nestorone's binding affinity relies on a suite of well-established in vitro assays. The following sections detail the methodologies for the key experiments cited.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound (in this case, Nestorone) for a specific receptor.[6] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
a) Preparation of Cytosol/Cell Membranes:
-
Tissue Homogenization: Target tissues (e.g., uterus for PR, prostate for AR) are excised and homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors) to release the intracellular components.
-
Cell Culture: Alternatively, cell lines engineered to express the receptor of interest (e.g., MCF-7 cells for PR and AR) are cultured and harvested.[7]
-
Centrifugation: The homogenate or cell lysate is subjected to a series of centrifugations to isolate the cytosolic fraction (for soluble receptors) or the membrane fraction (for membrane-bound receptors).
b) Binding Reaction:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor (Nestorone) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C) for a defined period.
c) Separation of Bound and Free Radioligand:
-
Dextran-Coated Charcoal (DCC) Method: DCC is added to the reaction mixture to adsorb the unbound radioligand. The mixture is then centrifuged, and the radioactivity in the supernatant (containing the receptor-bound radioligand) is measured.
-
Filtration Method: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed to remove any unbound radioligand, and the radioactivity on the filter is quantified.
d) Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. dbc-labs.com [dbc-labs.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
pharmacokinetic profile of Nestoron in animal models
An In-depth Technical Guide on the Pharmacokinetic Profile of Nestorone in Animal Models
Introduction
Nestorone®, also known as segesterone acetate (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione), is a potent synthetic progestin derived from 19-norprogesterone.[1][2] It is characterized by its high affinity and selectivity for the progesterone receptor (PR), with strong progestational and antiovulatory activity.[1][2] Notably, Nestorone exhibits negligible binding to androgen, estrogen, or glucocorticoid receptors, conferring a favorable safety profile free of androgenic or estrogenic side effects.[1][3]
A key feature of Nestorone is its high potency when administered parenterally (e.g., subcutaneously, transdermally) and its inactivity when given orally due to extensive first-pass metabolism.[1][3][4] This characteristic makes it an ideal candidate for non-oral, long-acting contraceptive formulations and hormone replacement therapy.[2][3] This guide provides a comprehensive technical overview of the pharmacokinetic profile of Nestorone in various animal models, summarizing key data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.
Pharmacokinetic Profile
The pharmacokinetics of Nestorone—its absorption, distribution, metabolism, and excretion (ADME)—have been characterized in several animal species, primarily rats, mice, and monkeys. These studies are crucial for understanding the disposition of the drug and for predicting its behavior in humans.
Absorption
Nestorone is well-absorbed following parenteral administration. Studies in rats after a single subcutaneous injection of tritium-labeled Nestorone showed that peak concentrations in blood and plasma were reached within 2 hours.[5][6] In cynomolgus monkeys, subcutaneous implants resulted in stable, sustained serum concentrations.[4][7] Conversely, oral administration is ineffective across all animal models tested, a result of rapid and extensive metabolism in the gastrointestinal tract and liver.[4][8]
Distribution
Following absorption, Nestorone is widely distributed throughout the body. In rats, radioactivity from labeled Nestorone was detected in most tissues as early as 30 minutes post-dose, reaching maximum concentrations by 2 hours.[5][6] Studies in lactating cynomolgus monkeys demonstrated that Nestorone distributes into milk, with milk concentrations being approximately 1.7 times higher than serum concentrations.[4][7] Despite its presence in maternal milk, the drug was not detectable in the serum of nursing infants, suggesting rapid metabolism by the infant.[4][7]
Metabolism
The metabolism of Nestorone is extensive and a key determinant of its pharmacokinetic profile. In rats, in vivo metabolism resulted in at least 19 metabolites.[5] Two of these have been identified as 17α-deacetyl-Nestorone (M9) and 4,5-dihydro-17α-deacetyl-Nestorone (M19).[5] In plasma, the unchanged parent drug and metabolite M19 were the major circulating radioactive components.[5]
Studies in female mice have focused on metabolism within the brain and plasma.[8][9] In these models, Nestorone is converted to reduced metabolites, including 5α-dihydro-Nestorone (5α-DHNES) and 3α, 5α-tetrahydro-Nestorone (3α, 5α-THNES).[8][9] These metabolites have been shown to be significantly less potent in activating the progesterone receptor compared to the parent Nestorone molecule.[8]
Excretion
The primary route of elimination for Nestorone and its metabolites is through the feces. In a study with female rats, approximately 81.4% of the administered radioactive dose was excreted in the feces, while only 7.6% was found in the urine.[5] The high proportion of the drug and its metabolites in the feces strongly suggests that biliary excretion is the main elimination pathway.[5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key quantitative pharmacokinetic data for Nestorone from studies in various animal models.
Table 1: Single-Dose Pharmacokinetic Parameters of [³H]Nestorone in Female Sprague-Dawley Rats Following Subcutaneous Administration (400 µCi/kg) [5][6]
| Parameter | Blood | Plasma |
| Cmax (ng equiv./g) | 58.1 | 95.5 |
| Tmax (h) | 2 | 2 |
| t½ (h) | 15.6 | 15.6 |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Terminal elimination half-life.
Table 2: Nestorone Concentrations in Lactating Cynomolgus Monkeys with Subcutaneous Implants (~40 µ g/day ) [4]
| Matrix | Mean Concentration (pmol/L ± SD) |
| Maternal Serum | 337 ± 90 |
| Maternal Milk | 586 ± 301 |
| Infant Serum | Not Detectable (<13) |
SD: Standard Deviation.
Table 3: Nestorone and Metabolite Concentrations in Female Mice 30 Minutes After Subcutaneous Administration [8]
| Compound | Plasma (ng/mL ± SEM) | Brain (ng/g ± SEM) |
| Dose: 10 µ g/animal | ||
| Nestorone (NES) | 39.1 ± 5.0 | 24.4 ± 2.5 |
| 5α-DHNES | 0.2 ± 0.0 | 2.1 ± 0.2 |
| Dose: 200 µ g/animal | ||
| Nestorone (NES) | 196.0 ± 19.0 | 110.0 ± 11.0 |
| 5α-DHNES | 1.1 ± 0.1 | 13.0 ± 1.0 |
SEM: Standard Error of the Mean; 5α-DHNES: 5α-dihydro-Nestorone.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of pharmacokinetic studies. The protocols for the key cited animal studies are provided below.
Pharmacokinetics in Rats (Subcutaneous)[5]
-
Animal Model: Adult female Sprague-Dawley rats.
-
Drug Formulation and Administration: Tritium-labeled Nestorone ([³H]Nestorone) was administered as a single subcutaneous (S.C.) injection at a dose of 400 µCi/kg body weight.
-
Sample Collection: Blood, plasma, and various tissues were collected at defined time points post-dose (0.5, 2, and subsequent intervals up to 96 hours). Urine and feces were collected to monitor excretion.
-
Analytical Method: Total radioactivity in all biological samples was quantified using a liquid scintillation counter. For metabolite profiling, plasma, urine, and feces samples were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).
Metabolism in Mice (Subcutaneous)[8]
-
Animal Model: Adult female mice.
-
Drug Formulation and Administration: Nestorone was administered subcutaneously at two different doses: a low dose of 10 µ g/animal and a high dose of 200 µ g/animal .
-
Sample Collection: Blood samples were collected and centrifuged to obtain plasma. Brains were dissected on ice. Samples were collected at various time points post-administration and stored at -20°C.
-
Analytical Method: Nestorone and its reduced metabolites (5α-DHNES; 20α-DHNES; 3α, 5α-THNES; and 3β, 5α-THNES) were quantified using Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS). Samples underwent solid-phase extraction and HPLC purification prior to analysis.
Pharmacokinetics in Monkeys (Subcutaneous Implant)[4][7]
-
Animal Model: Five lactating cynomolgus monkeys and their nursing infants.
-
Drug Formulation and Administration: Nestorone implants, designed to release approximately 40 µ g/day in vitro, were placed subcutaneously in the mothers for a duration of 4 weeks.
-
Sample Collection: Blood samples were collected daily from the mothers. Milk from the mothers and blood from the infants were collected at 3-day intervals. Sampling began 2 weeks prior to implant insertion and continued for 2 weeks after removal.
-
Analytical Method: Nestorone concentrations in maternal serum and milk, as well as infant serum, were measured using a specific radioimmunoassay (RIA).
Visualizations: Pathways and Workflows
Diagrams are provided to visually represent key biological and experimental processes related to Nestorone pharmacokinetics.
References
- 1. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parenteral administration of progestin Nestorone to lactating cynomolgus monkeys: an ideal hormonal contraceptive at lactation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-dose pharmacokinetics of Nestorone, a potential female-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of Segesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Segesterone acetate (formerly known as Nestorone or ST-1435) is a potent synthetic progestin, a 19-norprogesterone derivative, that has garnered significant attention in the field of reproductive health.[1][2] Its unique pharmacological profile, characterized by high progestational activity and a lack of androgenic or estrogenic effects, makes it a valuable compound for contraceptive and other therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental methodologies used to characterize Segesterone Acetate.
Molecular Structure and Physicochemical Properties
Segesterone acetate is a white or yellowish-white powder.[4] It is a derivative of 19-norprogesterone, meaning it lacks the methyl group at the C-19 position, a modification that enhances its progestational activity.[3]
Chemical Structure
-
IUPAC Name: 17-(acetyloxy)-16-methylene-19-norpregn-4-ene-3,20-dione[2]
-
Synonyms: Nestorone, ST-1435, Elcometrine[1]
-
CAS Registry Number: 7759-35-5
-
Molecular Formula: C₂₃H₃₀O₄[2]
-
Molecular Weight: 370.49 g/mol
Physicochemical Data
The following table summarizes the key physicochemical properties of Segesterone Acetate.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀O₄ | [2] |
| Molecular Weight | 370.49 g/mol | |
| CAS Registry Number | 7759-35-5 | |
| Appearance | White or yellowish-white powder | [4] |
| Solubility | Soluble in DMSO | |
| Binding Affinity (EC₅₀) | 50.3 nM for the progesterone receptor |
Mechanism of Action and Signaling Pathway
Segesterone acetate exerts its biological effects primarily through its high affinity and selective agonist activity at the progesterone receptor (PR).[2] The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. The binding of Segesterone Acetate to the PR initiates a cascade of molecular events that ultimately modulate the transcription of target genes.
Progesterone Receptor Signaling Pathway
The signaling pathway of Segesterone Acetate is initiated by its passive diffusion across the cell membrane and subsequent binding to the progesterone receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the Segesterone Acetate-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic action is responsible for the primary contraceptive effect of Segesterone Acetate, which is the inhibition of the mid-cycle surge of luteinizing hormone (LH), thus preventing ovulation.[3]
Key Experimental Protocols
The characterization of Segesterone Acetate's progestational activity and potency relies on several key in vitro and in vivo assays. The following sections detail the methodologies for these experiments.
Progesterone Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of Segesterone Acetate for the progesterone receptor. A common method is the fluorescence polarization (FP) competitive assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green) at a concentration of 400 nM in 90% methanol.
-
Prepare a stock solution of the human progesterone receptor ligand-binding domain (PR-LBD) fused to glutathione-S-transferase (GST) in a suitable buffer (e.g., 50 mM Tris pH 8.0, 1M Urea, 500 mM KCl, 1 mM EDTA, 5 mM DTT, and 50% glycerol).
-
Prepare a dilution series of Segesterone Acetate and a known competitor (e.g., progesterone) in the assay buffer.
-
Prepare the assay buffer (e.g., PR Screening Buffer with 4 mM DTT).
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the assay buffer.
-
Add the PR-LBD(GST) to the wells at a final concentration that will bind approximately 50-80% of the fluorescent tracer (e.g., 40 nM).
-
Add the fluorescent tracer to the wells at a final concentration of approximately 2 nM.
-
Add the serially diluted Segesterone Acetate or the standard competitor to the respective wells. Include control wells with no competitor (0% inhibition) and a high concentration of the standard competitor (100% inhibition).
-
Incubate the plate in the dark at room temperature for 1 to 4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that causes 50% inhibition of the tracer binding) for Segesterone Acetate by fitting the data to a sigmoidal dose-response curve. The EC₅₀ can then be calculated from the IC₅₀.
-
Ovulation Inhibition Assay in Rats
This in vivo assay assesses the ability of Segesterone Acetate to prevent ovulation.
Methodology:
-
Animal Model:
-
Use immature female rats (e.g., 21-25 days old).
-
-
Induction of Ovulation:
-
Administer a subcutaneous injection of pregnant mare's serum gonadotropin (PMSG) to induce follicular development.
-
48-56 hours after PMSG administration, administer a subcutaneous injection of human chorionic gonadotropin (hCG) to trigger ovulation.
-
-
Treatment:
-
Administer Segesterone Acetate subcutaneously or orally at various doses at a specific time point before the expected ovulation (e.g., shortly before or at the time of hCG injection).
-
Include a vehicle-treated control group.
-
-
Assessment of Ovulation:
-
Approximately 20-24 hours after the hCG injection, euthanize the rats.
-
Dissect the oviducts and place them between two glass slides.
-
Examine the oviducts under a microscope to count the number of ova present in the ampullae.
-
The absence or a significant reduction in the number of ova in the treated groups compared to the control group indicates ovulation inhibition.
-
Endometrial Transformation Assay (Clauberg/McPhail Test)
This assay evaluates the progestational activity of Segesterone Acetate by observing its effect on the uterine endometrium of immature female rabbits.
Methodology:
-
Animal Preparation:
-
Use immature female rabbits (e.g., weighing 600-800g).
-
Prime the rabbits with daily subcutaneous injections of estradiol benzoate for 6 days to induce endometrial proliferation.
-
-
Treatment:
-
Following the estrogen priming, administer Segesterone Acetate subcutaneously daily for 5 days.
-
Include a vehicle-treated control group.
-
-
Histological Analysis:
-
On the day after the last injection, euthanize the rabbits and dissect the uteri.
-
Fix the uterine tissue in a suitable fixative (e.g., 10% formalin).
-
Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin.
-
Examine the uterine sections microscopically for signs of secretory transformation of the endometrium, such as glandular proliferation, coiling, and secretion.
-
-
Scoring:
-
Score the degree of endometrial transformation using a standardized scale (e.g., the McPhail scale, ranging from 0 for no transformation to +4 for maximal transformation).
-
A dose-dependent increase in the endometrial transformation score indicates progestational activity.
-
Synthesis of Segesterone Acetate
A concise synthesis of Segesterone Acetate has been developed, starting from 19-norandrostenedione.[1]
Conclusion
Segesterone Acetate is a highly potent and selective progestin with a well-defined mechanism of action. Its molecular structure is optimized for strong binding to the progesterone receptor, leading to effective ovulation inhibition without significant off-target hormonal effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel progestational agents. The combination of its favorable pharmacological profile and versatile delivery options positions Segesterone Acetate as a key component in modern contraceptive technologies.
References
Nestoron's selectivity for progesterone receptors over other steroid receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nestorone®, a potent 19-norprogesterone derivative, is a synthetic progestin distinguished by its remarkably high selectivity for the progesterone receptor (PR). This selectivity profile is crucial for its therapeutic applications, minimizing off-target effects commonly associated with other progestins. This technical guide provides an in-depth analysis of Nestorone's binding affinity and functional activity at the progesterone receptor compared to other key steroid hormone receptors: the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The data presented herein is vital for researchers and drug development professionals working on novel contraceptive and hormone replacement therapies.
Data Presentation: Receptor Binding Affinity
The selectivity of Nestorone is quantitatively demonstrated through competitive binding assays, which measure the concentration of a ligand required to displace a radiolabeled tracer from its receptor. The results are typically expressed as the inhibitor concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value indicates a higher binding affinity. The following tables summarize the available quantitative data on Nestorone's binding affinity for various steroid receptors.
| Receptor | Ligand | Relative Binding Affinity (RBA) (%) | Reference Compound | Notes |
| Progesterone Receptor (PR) | Nestorone | High | Progesterone | Nestorone demonstrates a binding affinity higher than that of the natural ligand, progesterone.[1][2] |
| Androgen Receptor (AR) | Nestorone | Very Low | Testosterone | The binding affinity of Nestorone to AR is reported to be 500- to 600-fold less than that of testosterone.[1] |
| Estrogen Receptor (ER) | Nestorone | Negligible | Estradiol | No significant binding to the estrogen receptor has been observed.[1] |
| Glucocorticoid Receptor (GR) | Nestorone | Significant | Dexamethasone | Despite significant binding, Nestorone exhibits no in vivo glucocorticoid activity.[1] |
| Mineralocorticoid Receptor (MR) | Nestorone | Data Not Available | Aldosterone | Specific quantitative binding data for Nestorone at the mineralocorticoid receptor is not readily available in the reviewed literature. |
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for interpreting the binding affinity data. The following sections detail the typical protocols for the key assays used to characterize Nestorone's receptor selectivity.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (Nestorone) to compete with a high-affinity radiolabeled ligand for binding to a specific steroid receptor.
Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of Nestorone for the progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.
Materials:
-
Receptor Source: Cytosolic extracts from tissues or cells expressing the target receptor (e.g., human breast cancer cells for PR and ER, rat prostate for AR, rat kidney for MR, and rat thymus for GR).
-
Radioligand: A high-affinity, radiolabeled steroid for each receptor (e.g., [³H]progesterone for PR, [³H]dihydrotestosterone for AR, [³H]estradiol for ER, [³H]dexamethasone for GR, and [³H]aldosterone for MR).
-
Test Compound: Nestorone, dissolved in an appropriate solvent (e.g., ethanol or DMSO).
-
Reference Compound: Unlabeled steroid corresponding to the radioligand.
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate receptor-bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the receptor source tissue or cells through homogenization and centrifugation.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of either the unlabeled reference compound (for standard curve) or Nestorone.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: Add the separation agent to adsorb the unbound radioligand. Centrifuge to pellet the agent and the adsorbed ligand.
-
Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation. The RBA is calculated by comparing the IC50 of the test compound to that of the reference compound.
Reporter Gene Transactivation Assay
This cell-based assay measures the functional activity of a compound (agonist or antagonist) at a specific steroid receptor by quantifying the expression of a reporter gene.
Objective: To determine the progestogenic, androgenic, estrogenic, glucocorticoid, and mineralocorticoid activity of Nestorone.
Materials:
-
Cell Line: A mammalian cell line (e.g., HeLa, CV-1, or T47D) that does not endogenously express the receptor of interest.
-
Expression Vector: A plasmid containing the cDNA for the human steroid receptor.
-
Reporter Vector: A plasmid containing a promoter with hormone response elements (HREs) for the specific receptor, linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection Reagent: A lipid-based or other suitable reagent for introducing the plasmids into the cells.
-
Cell Culture Medium: Appropriate medium supplemented with serum, which is later replaced with a serum-free or charcoal-stripped serum medium to eliminate endogenous hormones.
-
Test Compound: Nestorone.
-
Reference Agonist and Antagonist: Known agonists and antagonists for the specific receptor.
-
Lysis Buffer and Substrate: For the reporter gene product (e.g., luciferase assay system).
-
Luminometer or Spectrophotometer: To measure the reporter gene activity.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the receptor expression vector and the reporter vector.
-
Hormone Deprivation: After transfection, incubate the cells in a medium free of steroid hormones.
-
Treatment: Treat the transfected cells with various concentrations of Nestorone, a reference agonist, or a reference antagonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the cellular components, including the reporter enzyme.
-
Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized activity against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
Steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. The high selectivity of Nestorone for the progesterone receptor ensures that its primary mechanism of action is through the PR signaling pathway, with minimal interference with other steroid hormone pathways.
Progesterone Receptor Signaling Pathway
Upon entering the cell, Nestorone binds to the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate various physiological processes, including the menstrual cycle and pregnancy.
Conclusion
The data and experimental methodologies presented in this technical guide underscore the high selectivity of Nestorone for the progesterone receptor. Its negligible affinity for the androgen and estrogen receptors, coupled with its lack of in vivo glucocorticoid activity despite some binding to the GR, makes it a highly specific progestin. This selectivity profile is a key attribute that contributes to its favorable safety and tolerability, making Nestorone a valuable therapeutic agent in contraception and hormone replacement therapy. Further research to quantify its binding to the mineralocorticoid receptor would provide a more complete understanding of its selectivity.
References
The Therapeutic Potential of Nestorone: A Technical Guide for Researchers
An In-depth Exploration of a Novel Progestin for Contraception and Beyond
Introduction
Nestorone®, a potent, non-androgenic 19-norprogesterone derivative, is emerging as a significant player in reproductive health and potentially in neuroprotection.[1][2] Chemically known as 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione, it is a highly selective progestin that exhibits strong progestational and antiovulatory activity with a notable absence of androgenic, estrogenic, or glucocorticoid effects in vivo.[1][3] This unique pharmacological profile makes Nestorone a compelling candidate for various therapeutic applications, most prominently in female and male contraception, as well as hormone replacement therapy.[1][3] Recent preclinical studies have also illuminated its potential neuroprotective and myelin regenerative properties, opening new avenues for research in neurological disorders.[4][5]
This technical guide provides a comprehensive overview of the early-stage research on Nestorone's therapeutic potential. It is designed for researchers, scientists, and drug development professionals, offering a detailed summary of its pharmacodynamics, pharmacokinetics, and clinical findings. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of Nestorone's mechanism of action and its evaluation in research settings.
Pharmacodynamics: Receptor Binding and Activity
Nestorone's primary mechanism of action is its high-affinity binding to the progesterone receptor (PR), acting as a potent agonist.[2][6] This interaction initiates a cascade of downstream signaling events that ultimately regulate gene expression. Unlike many other synthetic progestins, Nestorone demonstrates remarkable selectivity for the PR, with negligible binding to androgen (AR), estrogen (ER), or glucocorticoid (GR) receptors, thus avoiding the associated side effects.[3][7]
Receptor Binding Affinity
The selectivity of Nestorone is quantified by its relative binding affinity (RBA) to various steroid receptors. The following table summarizes the comparative binding affinities of Nestorone and other progestins.
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Estrogen Receptor (ER) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Sex Hormone Binding Globulin (SHBG) Binding |
| Nestorone | High | Very Low (500-600 fold less than testosterone)[3] | No Binding[3] | Significant Binding (but no in vivo activity)[3] | No Binding[3] |
| Levonorgestrel | Moderate | Significant (40-70% of testosterone)[3] | No Binding | - | Significant Binding[3] |
| 3-keto-desogestrel | Highest | Significant (40-70% of testosterone)[3] | No Binding | - | Significant Binding[3] |
| Progesterone | Moderate | - | - | - | - |
Progestational and Anti-gonadotropic Activity
Nestorone's potent progestational activity is demonstrated in various in vivo bioassays. It is highly effective at inhibiting ovulation and maintaining pregnancy in animal models.[3] When administered parenterally, its potency is over 100-fold higher than when given orally.[3] In combination with testosterone, Nestorone effectively suppresses the secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[8][9] This anti-gonadotropic effect is the cornerstone of its contraceptive efficacy in both men and women.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Nestorone is characterized by its rapid absorption and distribution following subcutaneous administration.
| Parameter | Value (in female rats) |
| Time to Peak Concentration (Tmax) | 2 hours post-dose[10] |
| Terminal Elimination Half-life (t1/2) | 15.6 hours[10] |
| Primary Route of Excretion | Feces (approximately 81.4% of the administered dose)[10] |
| Urinary Excretion | Approximately 7.62% of the administered dose[10] |
Nestorone is metabolized into several metabolites, with 17α-deacetyl-Nestorone (M9) and 4,5-dihydro-17α-deacetyl-Nestorone (M19) being two of the identified products.[10] The parent drug and M19 are the major circulating forms in plasma.[10]
Therapeutic Potential
Contraception
Female Contraception: Nestorone has been investigated in various long-term, sustained-release delivery systems for female contraception, including vaginal rings and implants.[1] Daily release of 75 to 100 µg of Nestorone from a vaginal ring has been shown to effectively suppress ovulation.[1] A combination ring releasing 150 µg of Nestorone and 15 µg of ethinyl estradiol per day provided effective ovulation suppression for 13 consecutive cycles.[1]
Male Contraception: A significant area of research has focused on the use of Nestorone in combination with testosterone for male hormonal contraception.[7][8] The addition of Nestorone to a transdermal testosterone gel significantly enhances the suppression of spermatogenesis compared to testosterone alone.[7]
The following table summarizes key efficacy data from clinical trials of a combined Nestorone-Testosterone (Nes-T) transdermal gel for male contraception.
| Parameter | Testosterone + Placebo | Testosterone + 8 mg Nestorone | Testosterone + 12 mg Nestorone | Combined 8.3 mg Nes-62.5 mg T Gel |
| Sperm Concentration ≤ 1 million/mL | 23%[7][8] | 89%[7][8] | 88%[7][8] | - |
| Azoospermia Rate | 23%[8] | 78%[8] | 69%[8] | - |
| Gonadotropin Suppression (FSH & LH ≤ 1.0 IU/L) | 16.7%[11] | - | - | 84%[11] |
| Time to Sperm Suppression (≤ 1 million/mL) | - | Median of 8 weeks[12] | - | - |
Neuroprotection and Myelin Repair
Emerging preclinical research suggests a promising role for Nestorone in neuroprotection and myelin regeneration.[4][5] In animal models of ischemic stroke, Nestorone treatment has been shown to improve behavioral function, reduce infarct size, and decrease peri-infarct cell loss.[4][13] These effects are thought to be mediated by the progesterone receptor and involve dampening of inflammatory signals and rescue of mitochondrial function.[4][13] Furthermore, Nestorone has been shown to promote myelin repair in animal models, indicating its potential as a therapeutic for demyelinating diseases like multiple sclerosis.[5]
Experimental Protocols
Steroid Receptor Binding Assay
Objective: To determine the binding affinity of Nestorone to progesterone and androgen receptors.
Methodology:
-
Receptor Source: Cytosol from target tissues (e.g., rat ventral prostate for AR) or recombinant human receptors expressed in a suitable cell line.
-
Radioligand: A radiolabeled steroid with high affinity for the target receptor (e.g., [³H]-Progesterone for PR, [³H]-R1881 for AR).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.
-
Procedure: a. Incubate a fixed concentration of the receptor preparation with increasing concentrations of the radioligand in the presence and absence of a large excess of unlabeled steroid to determine total and non-specific binding, respectively. b. For competitive binding, incubate the receptor and a fixed concentration of the radioligand with increasing concentrations of Nestorone or other test compounds. c. After incubation (e.g., 18-24 hours at 4°C), separate bound from free radioligand using a method such as dextran-coated charcoal or hydroxylapatite. d. Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the dissociation constant (Kd) and the number of binding sites (Bmax) from saturation binding data. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the relative binding affinity (RBA).
Receptor Transactivation Assay
Objective: To assess the functional activity of Nestorone as a progesterone receptor agonist.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HeLa or CHO) that does not endogenously express the progesterone receptor.
-
Plasmids:
-
An expression vector containing the full-length human progesterone receptor cDNA.
-
A reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Procedure: a. Co-transfect the cells with the PR expression vector, the PRE-reporter plasmid, and the control plasmid using a suitable transfection reagent. b. After transfection, treat the cells with varying concentrations of Nestorone, progesterone (positive control), or vehicle (negative control). c. Incubate for 24-48 hours. d. Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer) and the control enzyme.
-
Data Analysis: Normalize the reporter gene activity to the control enzyme activity. Plot the normalized reporter activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Progestational Activity (McPhail Index)
Objective: To evaluate the progestational potency of Nestorone in vivo.
Methodology:
-
Animal Model: Immature female rabbits.
-
Procedure: a. Prime the rabbits with estrogen for several days to induce endometrial proliferation. b. Administer Nestorone or a reference progestin (e.g., progesterone) subcutaneously for a specified number of days. c. Euthanize the animals and collect the uteri. d. Fix, section, and stain the uterine tissue. e. Microscopically evaluate the degree of endometrial proliferation and glandular development and assign a score based on the McPhail index (a graded scale).
-
Data Analysis: Compare the McPhail index scores of the Nestorone-treated groups with the control and reference groups to determine its relative progestational potency.
Visualizations
Signaling Pathway of Nestorone
Caption: Nestorone signaling pathway via the progesterone receptor.
Experimental Workflow for Male Contraceptive Efficacy Trial
Caption: Workflow for a clinical trial assessing male contraceptive efficacy.
Conclusion
Early-stage research has firmly established Nestorone as a potent and highly selective progestin with significant therapeutic potential. Its primary application in contraception, for both men and women, is supported by a growing body of clinical evidence demonstrating its efficacy and safety. The unique pharmacological profile of Nestorone, particularly its lack of off-target hormonal activities, positions it as a favorable alternative to other synthetic progestins.
Furthermore, the emerging data on Nestorone's neuroprotective and myelin regenerative effects are highly encouraging. These findings warrant further investigation to elucidate the underlying mechanisms and to explore its potential application in treating neurological conditions such as stroke and multiple sclerosis. Continued research and development of Nestorone and its various delivery systems are crucial to fully realize its therapeutic benefits and to provide novel solutions for reproductive health and neurological diseases.
References
- 1. dpxtechnologies.com [dpxtechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Remyelination in animal models of multiple sclerosis: finding the elusive grail of regeneration [frontiersin.org]
- 5. login.medscape.com [login.medscape.com]
- 6. A method for the direct observation of ovulation inhibition in the mature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone Receptor Agonist, Nestorone, Exerts Long-Term Neuroprotective Effects Against Permanent Focal Cerebral Ischemia in Adult and Aged Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. epa.gov [epa.gov]
- 13. ricerca.univaq.it [ricerca.univaq.it]
Methodological & Application
Protocol for the Dissolution of Nestorone for In Vitro Assays
Introduction
Nestorone (also known as segesterone acetate or ST-1435) is a potent, non-androgenic synthetic progestin belonging to the 19-norprogesterone group.[1][] It is characterized by its high affinity and selectivity for the progesterone receptor, making it a valuable tool for in vitro studies of steroid hormone action, reproductive biology, and neuroprotection.[3][4] Due to its hydrophobic nature, proper dissolution is critical for achieving accurate and reproducible results in cell-based assays and other in vitro experiments. This document provides a detailed protocol for the preparation of Nestorone stock solutions and their application in in vitro settings.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Nestorone, along with its solubility in a common solvent suitable for in vitro assays.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀O₄ | |
| Molecular Weight | 370.48 g/mol | |
| Appearance | White to beige powder | [] |
| Solubility | DMSO: 5 mg/mL or 10 mM | [] |
| Storage (Powder) | 2-8°C | |
| Storage (Solution) | In solvent: -80°C for up to 6 months; -20°C for up to 1 month | [] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Nestorone Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of Nestorone in dimethyl sulfoxide (DMSO). This is the recommended method due to the known solubility of Nestorone in DMSO.
Materials:
-
Nestorone powder (≥97% purity)
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, low-retention pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the Nestorone powder and DMSO to come to room temperature.
-
Weighing Nestorone: Carefully weigh out 3.705 mg of Nestorone powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube. Note: The molecular weight of Nestorone is 370.48 g/mol . To prepare 1 mL of a 10 mM solution, 3.705 mg of Nestorone is required.
-
Dissolution: Aseptically add 1 mL of sterile DMSO to the tube containing the Nestorone powder.
-
Vortexing: Securely cap the tube and vortex at room temperature until the powder is completely dissolved. The resulting solution should be clear.
-
Aliquoting: Dispense the 10 mM Nestorone stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[]
Protocol 2: Application of Nestorone to Cultured Cells
This protocol provides a general workflow for treating adherent cells in culture with the prepared Nestorone stock solution.
Materials:
-
Prepared 10 mM Nestorone stock solution in DMSO
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile, low-retention pipette tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to attach and grow for the appropriate amount of time to reach the desired confluency for your experiment.
-
Preparation of Working Solution: a. Thaw one aliquot of the 10 mM Nestorone stock solution at room temperature. b. Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.[5]
-
For example, to achieve a final concentration of 10 µM Nestorone, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
-
Cell Treatment: a. Remove the existing culture medium from the wells. b. Add the appropriate volume of the prepared Nestorone working solutions (or vehicle control) to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability, gene expression analysis, etc.).
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for preparing and applying Nestorone in in vitro assays.
Caption: Simplified signaling pathway of Nestorone via the Progesterone Receptor.
References
- 1. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Nestoron in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nestoron, also known as segesterone acetate, is a potent synthetic progestin that acts as a high-affinity agonist for the progesterone receptor (PR). Its high specificity for the PR, coupled with a lack of significant androgenic or estrogenic activity, makes it a valuable tool for investigating progesterone-mediated signaling pathways in various physiological and pathological contexts. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, migration, apoptosis, and inflammatory responses.
Mechanism of Action
This compound selectively binds to the progesterone receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes. This regulation of gene expression underlies the diverse cellular effects of this compound.
Quantitative Data Summary
While specific IC50 and EC50 values for this compound are not widely reported across a broad range of cell lines, the following table summarizes available quantitative data and recommended concentration ranges for various in vitro assays based on existing literature. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Assay Type | Compound | Concentration/Effect | Citation |
| T47-D (Breast Cancer) | Migration Assay | Progesterone | 50 nM significantly enhanced migration | [1] |
| A549 (Lung Carcinoma) | Anti-inflammatory Assay | This compound | Pre-treatment for 2 hours before LPS stimulation | [2][3] |
| THP-1 (Leukemia) | Anti-inflammatory Assay | This compound | Enhanced viability of LPS-stimulated macrophages | [2][3] |
| MCF-7 (Breast Cancer) | Proliferation Assay | Progesterone | 10 µM inhibited proliferation by up to 90% after 72h | [4] |
| T47-D (Breast Cancer) | Apoptosis Assay | Progesterone | 10 µM induced apoptosis in 43% of cells after 24h | [4] |
Note: The data for progesterone is provided as a relevant starting point for designing experiments with this compound, given their similar mechanism of action as PR agonists.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound (Segesterone Acetate)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a more uniform gap.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Anti-inflammatory Assay in A549 Cells
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit LPS-induced cytokine production.
Materials:
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
A549 cells
-
Complete RPMI-1640 medium
-
PBS
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, TNF-α)
Protocol:
-
Cell Seeding: Seed A549 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (dissolved in culture medium) for 2 hours.[2][3]
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS only, this compound only).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the progesterone receptor upon activation by this compound.
Caption: Canonical signaling pathway of the this compound-activated progesterone receptor.
Experimental Workflow for Anti-inflammatory Assay
The following diagram outlines the workflow for assessing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for the this compound anti-inflammatory assay.
References
- 1. Molecular mechanisms underlying progesterone-enhanced breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of nestorone in a lipopolysaccharide-induced acute lung injury model through regulation of the TLR-4/Myd88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of nestorone in a lipopolysaccharide-induced acute lung injury model through regulation of the TLR-4/Myd88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone inhibits growth and induces apoptosis in breast cancer cells: inverse effects on Bcl-2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Nestorone in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of Nestorone (NES), a potent synthetic progestin, in rodent models. The information compiled from various studies is intended to guide researchers in designing and executing experiments for contraceptive development, neuroprotection, and other research areas.
Quantitative Data Summary
The following tables summarize key quantitative data from various rodent studies involving the subcutaneous administration of Nestorone.
Table 1: Pharmacokinetic Parameters of Subcutaneous Nestorone in Rodents
| Animal Model | Dosage | Delivery Method | Cmax (ng/mL or ng/g) | Tmax (hours) | Terminal Elimination Half-life (t1/2) (hours) | Reference |
| Adult Female Rats | 400 µCi/kg (³H Nestorone) | Single Injection | Blood: 58.1 ng equiv./g, Plasma: 95.5 ng equiv./g | 2 | 15.6 | [1] |
| 3-month-old C57Bl6 Female Mice | 10 µ g/mouse | Single Injection | Plasma: 39.1 ± 5.0, Brain: 24.4 ± 2.5 | 0.5 | Not Reported | [2] |
| 3-month-old C57Bl6 Female Mice | 200 µ g/mouse | Single Injection | Plasma & Brain: Levels measured at multiple time points | Not explicitly stated as a single Tmax | Not Reported | [2] |
| Sprague Dawley Rats | Not specified (from DMNs) | Dissolving Microneedles | 32.68 ± 14.06 | 1 | Not Reported | [3] |
Table 2: Efficacy and Mechanistic Doses of Subcutaneous Nestorone in Rodents
| Animal Model | Dosage | Delivery Method | Observed Effect | Reference |
| Female Rats | 1.32 mg/kg | Not specified | ED50 for ovulation inhibition | [4] |
| Female Rats | 2 or 4 mg/kg | Not specified | Inhibition of LH release | [4] |
| Female Rats | 5 mg/kg | Not specified | No inhibition of LH synthesis | [4] |
| Female Mice (Cuprizone model) | Not specified | Alzet mini-osmotic pumps | Enhanced production of Olig2, Myt1, and Sox17 mRNAs | [5][6] |
| Adult Male Rats (pMCAO model) | Not specified | Single Injection | Neuroprotection, reduced infarct size | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the subcutaneous administration of Nestorone in rodents, synthesized from the available literature.
Protocol 2.1: Single-Dose Pharmacokinetic Study of Subcutaneous Nestorone in Rats
This protocol is based on the methodology described by Kumar et al. (2010).[1]
Objective: To determine the pharmacokinetic profile of Nestorone following a single subcutaneous injection in rats.
Materials:
-
Adult female rats (specify strain, e.g., Sprague-Dawley)
-
³H-labeled Nestorone (or unlabeled Nestorone with a validated analytical method)
-
Vehicle for injection (e.g., sesame oil, polyethylene glycol)
-
Syringes and needles (e.g., 25-gauge)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Scintillation counter (for radiolabeled compound) or appropriate analytical instrument (e.g., LC-MS/MS)
-
Surgical instruments for tissue collection (optional)
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.[8]
-
Dose Preparation: Prepare the dosing solution of Nestorone in the chosen vehicle to the desired concentration.
-
Animal Handling and Injection:
-
Record the body weight of each rat.
-
Administer a single subcutaneous injection of Nestorone at the desired dose (e.g., 400 µCi/kg for ³H Nestorone) in the dorsal scapular region.[1]
-
To perform the injection, gently lift a fold of skin and insert the needle at the base.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).[1]
-
Blood can be collected via a suitable method, such as tail vein or saphenous vein sampling.
-
Process the blood to obtain plasma by centrifugation.
-
-
Tissue Distribution (Optional):
-
At selected time points, euthanize a subset of animals.
-
Dissect and collect various tissues of interest (e.g., brain, uterus, adipose tissue).
-
Homogenize the tissues for analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2) using appropriate software.
-
Protocol 2.2: Subcutaneous Implantation of Nestorone Pellets or Osmotic Pumps in Mice
This protocol is a generalized procedure based on descriptions in studies investigating the long-term effects of Nestorone.[5][6]
Objective: To achieve sustained systemic exposure to Nestorone for chronic efficacy studies.
Materials:
-
Mice (specify strain, age, and sex)
-
Nestorone-containing pellets or Alzet mini-osmotic pumps filled with Nestorone solution
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Shave the fur from the dorsal scapular region.
-
Cleanse the surgical site with an antiseptic solution.
-
-
Implantation:
-
Make a small incision (approximately 1 cm) in the skin.
-
Using forceps, create a subcutaneous pocket by blunt dissection.
-
Insert the Nestorone pellet or osmotic pump into the subcutaneous pocket.
-
Ensure the implant is positioned away from the incision site to prevent extrusion.
-
-
Wound Closure:
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the animal for recovery from anesthesia.
-
Administer analgesics as per institutional guidelines.
-
Observe the incision site for signs of infection or implant extrusion.
-
-
Experimental Follow-up:
-
Conduct experimental procedures and sample collection at the desired time points according to the study design.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to Nestorone studies.
Caption: Experimental workflow for subcutaneous Nestorone studies in rodents.
Caption: Simplified pathway of Nestorone-mediated inhibition of LH secretion.[4]
Caption: Proposed mechanism of Nestorone-induced remyelination.[5][6]
References
- 1. Single-dose pharmacokinetics of Nestorone, a potential female-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nestorone nanosuspension-loaded dissolving microneedles array patch: A promising novel approach for "on-demand" hormonal female-controlled peritcoital contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of Nestorone on gonadotropic cells in pituitary of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nestorone® , a 19nor-progesterone derivative boosts remyelination in an animal model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nestorone®, a 19nor‐progesterone derivative boosts remyelination in an animal model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orthopresearch.com [orthopresearch.com]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Nestorone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the neuroprotective properties of Nestorone, a potent and selective progesterone receptor (PR) agonist. The protocols outlined below cover a range of in vitro and in vivo models to assess Nestorone's efficacy in mitigating neuronal damage, reducing inflammation, and promoting recovery in the context of neurodegenerative conditions and acute brain injury.
Introduction to Nestorone's Neuroprotective Potential
Nestorone (segesterone acetate) is a synthetic progestin with a high affinity for the progesterone receptor.[1][2][3] Unlike natural progesterone, Nestorone's effects are primarily mediated through the PR, as it does not have significant androgenic, estrogenic, or glucocorticoid activity.[2][3][4] Emerging evidence suggests that Nestorone exerts significant neuroprotective effects in various models of neurological damage, including stroke, demyelinating diseases, and motor neuron degeneration.[5][6][7] Its mechanisms of action are multifaceted, involving the suppression of neuroinflammation, protection against oxidative stress, and promotion of neural stem cell proliferation and differentiation.[5][7] These properties make Nestorone a promising candidate for therapeutic development in neurology.
Experimental Workflow for Assessing Nestorone's Neuroprotective Effects
A tiered approach is recommended to comprehensively evaluate the neuroprotective potential of Nestorone, starting with fundamental in vitro assays and progressing to more complex in vivo models.
Caption: A tiered experimental workflow for evaluating Nestorone's neuroprotective effects.
In Vitro Experimental Protocols
Primary Neuronal Culture and Induction of Neurotoxicity
This protocol describes the establishment of primary neuronal cultures and the induction of neurotoxicity to screen for the protective effects of Nestorone.
Protocol 3.1.1: Primary Cortical Neuron Culture
-
Preparation: Coat culture plates with Poly-D-Lysine (100 µg/mL) overnight at 37°C. Rinse plates three times with sterile distilled water and allow them to dry.
-
Dissociation: Dissect cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS). Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Plating: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Plate cells at a density of 1 x 10^5 cells/cm².
-
Maintenance: Incubate cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.
Protocol 3.1.2: Induction of Neuronal Injury
-
Oxygen-Glucose Deprivation (OGD) for Ischemia Modeling:
-
Replace the culture medium with glucose-free DMEM.
-
Place the cultures in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 1-2 hours.
-
Terminate OGD by returning the cultures to normoxic conditions with regular Neurobasal medium.
-
-
MPP+ for Parkinson's Disease Modeling:
-
Treat mature neuronal cultures with 1-methyl-4-phenylpyridinium (MPP+) at a final concentration of 10-100 µM for 24-48 hours.
-
-
Amyloid-beta (Aβ) for Alzheimer's Disease Modeling:
-
Treat mature neuronal cultures with oligomerized Aβ peptide (1-42) at a final concentration of 1-10 µM for 24-48 hours.
-
Assessment of Neuroprotection
Protocol 3.2.1: Cell Viability Assays
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure absorbance at the recommended wavelength.
-
Table 1: Sample Data Structure for In Vitro Neuroprotection Assays
| Treatment Group | Nestorone (µM) | Toxin | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | 0 | None | 100 ± 5.2 | 5.1 ± 1.3 |
| Toxin-only | 0 | OGD | 45.3 ± 4.1 | 85.2 ± 6.7 |
| Nestorone | 0.1 | OGD | 58.7 ± 3.9 | 65.4 ± 5.1 |
| Nestorone | 1 | OGD | 75.2 ± 4.5 | 40.1 ± 4.8 |
| Nestorone | 10 | OGD | 82.1 ± 3.7 | 25.9 ± 3.2 |
Mechanistic In Vitro Assays
Protocol 3.3.1: Apoptosis Assays
-
TUNEL Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Perform TUNEL staining using a commercial kit.
-
Counterstain with DAPI.
-
Visualize using fluorescence microscopy.
-
-
Caspase-3 Activity Assay:
-
Lyse cells and collect the protein extract.
-
Use a fluorometric or colorimetric caspase-3 activity assay kit according to the manufacturer's instructions.
-
Protocol 3.3.2: Oxidative Stress Assays
-
Mitochondrial Reactive Oxygen Species (ROS) Measurement:
-
Load cells with MitoSOX Red indicator (5 µM) for 10 minutes at 37°C.
-
Wash cells with warm buffer.
-
Measure fluorescence using a plate reader or fluorescence microscope.
-
-
ATP Level Measurement:
-
Use a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions.
-
Protocol 3.3.3: Anti-inflammatory Assays
-
Cell Model: Use primary microglia or a microglial cell line (e.g., BV-2).
-
Stimulation: Activate microglia with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours in the presence or absence of Nestorone.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement (TNF-α, IL-1β): Quantify cytokine levels in the supernatant using ELISA kits.
-
In Vivo Experimental Protocols
Animal Models of Neurological Disease
Protocol 4.1.1: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
-
Animal: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Nestorone Administration: Administer Nestorone (e.g., 10 µg/kg, subcutaneously) at a clinically relevant time point, such as 6 hours post-ischemia.[8][9]
Protocol 4.1.2: MPTP Model of Parkinson's Disease
-
Animal: Adult male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer four injections of MPTP (20 mg/kg, intraperitoneally) at 2-hour intervals.
-
Nestorone Administration: Begin Nestorone treatment (e.g., 200 µ g/day , subcutaneously) one day after the last MPTP injection and continue for a specified duration.
Behavioral and Histological Assessments
Protocol 4.2.1: Behavioral Testing
-
Rotarod Test (Motor Coordination):
-
Train animals on the rotarod at a constant or accelerating speed for 3 days prior to injury.
-
Test animals at various time points post-injury, recording the latency to fall.
-
-
Adhesive Removal Test (Sensorimotor Function):
-
Place a small adhesive dot on the animal's paw.
-
Record the time it takes for the animal to notice and remove the dot.
-
Protocol 4.2.2: Histological Analysis
-
Tissue Processing: At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the brains and post-fix overnight. Cryoprotect the brains in 30% sucrose.
-
Infarct Volume Measurement (for MCAO):
-
Cut 20 µm coronal sections.
-
Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct area in each section using image analysis software.
-
-
Immunohistochemistry:
Table 2: Sample Data Structure for In Vivo Efficacy Studies
| Treatment Group | Behavioral Score (e.g., Rotarod Latency) | Infarct Volume (mm³) | Iba-1 Positive Cells (cells/mm²) |
| Sham | 180 ± 15.2 s | 0 | 50 ± 8.1 |
| Vehicle | 45.6 ± 8.9 s | 150.3 ± 12.5 | 350.7 ± 25.4 |
| Nestorone | 110.2 ± 12.1 s | 75.8 ± 9.7 | 125.4 ± 18.9 |
Mechanistic Signaling Pathway Analysis
Progesterone Receptor (PR) Signaling
The neuroprotective effects of Nestorone are primarily mediated through the progesterone receptor.[1][9]
Caption: Nestorone signaling through the progesterone receptor.
Downstream Neuroprotective Pathways
Nestorone has been shown to modulate several downstream pathways involved in neuroprotection.
Caption: Key downstream pathways modulated by Nestorone.
Protocol 5.2.1: Western Blot Analysis
-
Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-NF-κB, SIRT3, SOD2, cleaved caspase-3). Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 5.2.2: Quantitative PCR (qPCR)
-
RNA Extraction: Extract total RNA from tissue or cells using TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Tnf, Nos2, Sirt3).
-
Analysis: Normalize target gene expression to a housekeeping gene (e.g., Gapdh) and calculate relative expression using the ΔΔCt method.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of Nestorone's neuroprotective effects. By systematically progressing from in vitro screening to in vivo efficacy and mechanistic studies, researchers can generate comprehensive data to support the potential development of Nestorone as a novel therapeutic agent for a range of neurological disorders. The detailed methodologies and data presentation structures are intended to facilitate reproducible and comparable research in this promising area.
References
- 1. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.univaq.it [ricerca.univaq.it]
- 6. Progesterone and Nestorone promote myelin regeneration in chronic demyelinating lesions of corpus callosum and cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The progesterone receptor agonist Nestorone holds back proinflammatory mediators and neuropathology in the wobbler mouse model of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nestorone exerts long-term neuroprotective effects against transient focal cerebral ischemia in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Animal Studies of Segesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and methodologies for conducting long-term animal studies with Segesterone Acetate (SA), a potent synthetic progestin. This document is intended to guide researchers in designing and executing preclinical safety and efficacy studies for SA-based therapeutics, such as contraceptives and hormone replacement therapies.
Introduction
Segesterone Acetate (SA), also known as Nestorone®, is a 19-norprogesterone derivative with high progestational activity.[1] It is a selective progesterone receptor (PR) agonist and is being developed for use in various long-acting contraceptive formulations, including vaginal rings and subcutaneous implants.[2] Due to its potent and selective action, thorough preclinical evaluation in relevant animal models is crucial to establish its long-term safety and efficacy profile.
Data Presentation
The following tables summarize the available quantitative data from preclinical studies of Segesterone Acetate.
Table 1: Segesterone Acetate Dosage in a 4-Week Vaginal Ring Study in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Animal Model | Cynomolgus Monkey (female) | [3] |
| Administration Route | Intravaginal Ring | [3] |
| Dosage | 80 - 100 µ g/day | [3] |
| Study Duration | 4 weeks | [3] |
| Key Findings | No treatment-related clinical or pathological observations. | [3] |
Table 2: Segesterone Acetate Dosage in a Perinatal and Postnatal Development Study in Rats
| Parameter | Dosage Group 1 | Dosage Group 2 | Dosage Group 3 | Dosage Group 4 | Reference |
| Animal Model | Rat (female) | Rat (female) | Rat (female) | Rat (female) | [3] |
| Administration Route | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous | [3] |
| Dosage | 2 µg/kg/day | 10 µg/kg/day | 50 µg/kg/day | 250 µg/kg/day | [3] |
| Maternal and Reproductive NOEL | < 2 µg/kg/day | - | - | - | [3] |
| Offspring Viability and Growth NOEL | < 2 µg/kg/day | - | - | - | [3] |
| Key Findings | Perinatal pup deaths at ≥ 2 µg/kg/day. Maternal mortality during parturition at 50 and 250 µg/kg/day. Feminization of male pups (increased anogenital distance) at 10 and 50 µg/kg/day, which was reversible. | - | - | - | [3] |
Table 3: Reference Data from Long-Term Studies of Other Progestins in Animal Models
| Compound | Animal Model | Administration Route | Dosage | Study Duration | Key Findings | Reference |
| Progesterone | Rhesus Monkey | Intravaginal Ring | 235 or 1770 µ g/day | 52 weeks | Suppression of ovarian function, endometrial atrophy at high dose. | [4] |
| Medroxyprogesterone Acetate (DMPA) | Rabbit | Intramuscular | 3, 10, and 30 mg/kg (every 3 months) | 1 year | Low toxicity at the doses given. | [5] |
| Medroxyprogesterone Acetate (DMPA) | Rhesus Monkey | Intramuscular | 3, 10, and 30 mg/kg (every 3 months) | 28 months | Low toxicity at the doses given. | [5] |
Signaling Pathway of Segesterone Acetate
Segesterone Acetate exerts its primary effects through binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily. This interaction modulates the transcription of target genes, leading to its contraceptive and therapeutic effects. The primary mechanism of action for contraception is the suppression of the mid-cycle surge of luteinizing hormone (LH), which in turn inhibits ovulation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Approaches to Nestorone Subdermal Implant Therapy in Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Non-clinical studies of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the 1-year (13-cycle) segesterone acetate and ethinylestradiol contraceptive vaginal system: results of two multicentre, open-label, single-arm, phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Nestoron in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nestoron®, also known as segesterone acetate (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione), is a potent synthetic progestin with high selectivity for the progesterone receptor (PR).[1][2] It exhibits strong progestational and antiovulatory activity with minimal to no androgenic, estrogenic, or glucocorticoid effects, making it a valuable compound in contraception and hormone replacement therapy.[2][3] Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and drug development.
These application notes provide detailed protocols and comparative data for the analytical detection of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), with additional guidance on immunoassay and gas chromatography-mass spectrometry (GC-MS) methodologies.
Analytical Methods Overview
The primary methods for the quantification of this compound in biological samples include LC-MS/MS, immunoassays (such as radioimmunoassay - RIA), and GC-MS. LC-MS/MS is often preferred due to its high sensitivity, specificity, and ability to multiplex the analysis of multiple analytes.[4] Immunoassays can offer high throughput but may be susceptible to cross-reactivity.[4] GC-MS, while a powerful tool for steroid analysis, typically requires derivatization to improve the volatility of the analyte.[5]
Table 1: Comparison of Analytical Methods for this compound Detection
| Method | Principle | Sample Throughput | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | Medium to High | High (pg/mL to ng/mL) | Very High | High specificity, multiplexing capability, wide dynamic range. | High initial instrument cost, potential for matrix effects. |
| Immunoassay (RIA/ELISA) | Antigen-antibody binding with a detectable signal (radioisotope or enzyme). | High | High (pg/mL to ng/mL) | Moderate to High | High throughput, relatively lower instrument cost. | Potential for cross-reactivity with metabolites or other steroids, limited dynamic range. |
| GC-MS | Gas chromatographic separation of volatile compounds followed by mass detection. | Medium | High (ng/mL) | High | High resolving power for complex mixtures. | Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation. |
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices such as serum, plasma, and urine.[4][6]
Quantitative Data Summary
Table 2: LC-MS/MS Method Parameters for this compound in Human Serum
| Parameter | Value | Reference |
| Sample Volume | 200 µL | [4] |
| Extraction | Liquid-Liquid Extraction or Solid-Phase Extraction (HybridSPE®) | [4] |
| Internal Standard | Isotope-labeled this compound (e.g., ¹³C₃-Nestorone) | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| MRM Transition (this compound) | To be optimized, typically protonated molecule [M+H]⁺ as precursor ion | |
| MRM Transition (IS) | To be optimized for the specific labeled standard | |
| Linearity Range | Method dependent, typically in the pg/mL to ng/mL range | |
| Limit of Quantification (LOQ) | <1 ng/mL | [7] |
| Accuracy (% Bias) | Within ±15% | [8] |
| Precision (% CV) | <15% | [8] |
Note: Specific MRM transitions and linearity ranges should be determined empirically during method development and validation.
Experimental Workflow: LC-MS/MS Analysis of this compound
References
- 1. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. dpxtechnologies.com [dpxtechnologies.com]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS assay for the quantification of testosterone, dihydrotestosterone, androstenedione, cortisol and prednisone in plasma from castrated prostate cancer patients treated with abiraterone acetate or enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nestorone in Hormonal Contraception Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nestorone®, also known as segesterone acetate (ST-1435), is a potent, fourth-generation synthetic progestin belonging to the 19-norprogesterone class of steroids.[1][2][3][4] It is distinguished by its high selectivity and affinity for the progesterone receptor (PR), coupled with a lack of androgenic, estrogenic, or glucocorticoid activity in vivo.[5][6][7][8] A key characteristic of Nestorone is its oral inactivity, which necessitates parenteral administration via delivery systems like transdermal gels, vaginal rings, and subcutaneous implants.[1][7][8] This profile makes Nestorone a highly promising candidate for various applications in hormonal contraception for both women and men, as well as in hormone replacement therapy.[5][7]
Mechanism of Action in Hormonal Contraception
Nestorone exerts its contraceptive effects by manipulating the hypothalamic-pituitary-gonadal (HPG) axis. The specific mechanism differs depending on the biological sex.
-
In Female Contraception: The primary mechanism is the suppression of ovulation. By acting on the hypothalamus and pituitary gland, Nestorone inhibits the pre-ovulatory surge of Luteinizing Hormone (LH) and suppresses the secretion of Follicle-Stimulating Hormone (FSH).[3][9] This prevents follicular maturation and the subsequent release of an egg.[5][10]
-
In Male Contraception: When used in combination with testosterone (NES/T), Nestorone potently suppresses the secretion of both LH and FSH.[6][9][11] This hormonal suppression leads to a significant reduction in intratesticular testosterone and disrupts spermatogenesis, the process of sperm production.[6][11][12] The exogenous testosterone included in the formulation serves to maintain normal blood testosterone levels, thereby preserving libido, muscle mass, and other androgen-dependent functions that would otherwise be diminished by the suppression of endogenous testosterone production.[9][11]
Data Presentation: Quantitative Summaries
The following tables summarize key quantitative data from preclinical and clinical research on Nestorone.
Table 1: Receptor Binding & In Vivo Activity Profile of Nestorone
| Parameter | Nestorone Profile | Comparative Notes | Citations |
|---|---|---|---|
| Progesterone Receptor (PR) Binding | High Affinity | Higher affinity than progesterone and levonorgestrel. | [1][7][8] |
| Androgen Receptor (AR) Binding | Negligible | Binding affinity is 500- to 600-fold less than testosterone. Levonorgestrel shows significant AR binding. | [7][8][13] |
| Estrogen Receptor (ER) Binding | No Binding | --- | [7][8] |
| Glucocorticoid Receptor (GR) Binding | Significant Binding | Despite binding, shows no glucocorticoid activity in vivo. | [7][13] |
| Sex Hormone Binding Globulin (SHBG) Binding | No Binding | Levonorgestrel and 3-keto-desogestrel show significant binding to SHBG. | [7] |
| In Vivo Progestational Potency | Very High | Over 100-fold more potent than progesterone when administered subcutaneously. | [1][7][8] |
| In Vivo Androgenic Activity | None | Does not stimulate growth of ventral prostate or levator ani muscle in castrated rats. | [7][8] |
| In Vivo Estrogenic Activity | None | Shows no uterotropic activity in ovariectomized rats. |[7] |
Table 2: Efficacy Data of Nestorone-Based Female Contraceptives
| Formulation | Daily Dose | Primary Efficacy Endpoint | Result | Citations |
|---|---|---|---|---|
| Vaginal Ring (Annovera™) | 150 µg Nestorone + 13 µg Ethinyl Estradiol | Pregnancy Rate (Pearl Index) | 2.98 (approx. 3 unintended pregnancies per 100 women per year). | [14] |
| Vaginal Ring (Research) | 75 - 100 µg Nestorone | Ovulation Suppression | Effective ovulation suppression with inhibition of follicular maturation. | [5][10] |
| Transdermal Gel (Research) | 1.2 mg Nestorone | Antigonadotropic/Antiovulatory Activity | High degree of activity demonstrated in 80% of women. |[10] |
Table 3: Efficacy of Nestorone/Testosterone (NES/T) Transdermal Gel for Male Contraception
| Treatment Group (Daily Dose) | Primary Endpoint | Suppression Rate (Sperm ≤ 1 million/mL) | Median Time to Suppression | Citations |
|---|---|---|---|---|
| 10g T Gel + 8mg NES Gel | Sperm Suppression | 89% | Not specified in these studies. | [6][15][16] |
| 10g T Gel + 12mg NES Gel | Sperm Suppression | 88% | Not specified in these studies. | [6][15][16] |
| 10g T Gel + Placebo NES Gel | Sperm Suppression | 23% | Not specified in these studies. | [6][15][16] |
| 8mg NES + 74mg T Combined Gel | Sperm Suppression | 86% achieved suppression. | < 8 weeks. |[17][18] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel contraceptive agents like Nestorone.
Protocol 1: In Vitro Receptor Transactivation Assay
Objective: To quantify the agonist activity of Nestorone and its metabolites at the human progesterone (PR) and androgen receptors (AR).
Principle: This assay uses mammalian cells (e.g., HEK-293T) co-transfected with a plasmid expressing the full-length steroid receptor and a reporter plasmid containing hormone response elements linked to a luciferase gene. Receptor activation by a ligand (like Nestorone) drives the expression of luciferase, which can be quantified by measuring light emission.
Materials:
-
HEK-293T cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), charcoal-stripped for steroid-free conditions.
-
Expression plasmids: pCMV-hPR-B, pCMV-hAR.
-
Reporter plasmid: MMTV-LUC (Mouse Mammary Tumor Virus promoter with Luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds: Nestorone, Progesterone (PR agonist control), Dihydrotestosterone (AR agonist control).
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Methodology:
-
Cell Culture: Plate HEK-293T cells in 24-well plates and grow to 70-80% confluency.
-
Transfection: For each well, prepare a transfection mix containing the receptor plasmid (hPR or hAR) and the MMTV-LUC reporter plasmid. Add the transfection reagent according to the manufacturer's protocol and apply to the cells.
-
Incubation: Incubate cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with steroid-free medium containing the test compounds (Nestorone) or controls at various concentrations. Include a vehicle-only control (e.g., 0.1% ethanol).
-
Incubation: Incubate the treated cells for 16-24 hours.[19]
-
Cell Lysis: Wash cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Transfer the cell lysate to a luminometer plate, add the luciferase substrate, and measure the relative light units (RLUs).
-
Data Analysis: Normalize RLU values to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for transfection efficiency. Plot the dose-response curve and calculate EC50 values.
Protocol 2: Clinical Trial Workflow for Male Hormonal Contraception (NES/T Gel)
Objective: To evaluate the contraceptive efficacy, safety, and reversibility of a daily Nestorone/Testosterone (NES/T) transdermal gel in healthy men.
Principle: This protocol outlines a multi-phase clinical trial to establish the gel's ability to suppress sperm production to a level consistent with effective contraception, monitor for adverse events, and confirm the return of fertility after treatment cessation.
Study Design: A prospective, open-label, single-arm, multicenter study.[20][21]
Phases:
-
Screening Phase (4-8 weeks):
-
Suppression Phase (up to 20-24 weeks):
-
Male participants begin daily application of the NES/T gel on the shoulders and upper arms.[11][20]
-
Semen analysis is performed at regular intervals (e.g., every 4 weeks) to monitor the decline in sperm concentration.[18][20]
-
The primary endpoint for this phase is the reduction of sperm concentration to ≤ 1 million/mL.[6][20]
-
Couples must use an alternative, reliable method of contraception during this phase.[6]
-
-
Efficacy Phase (52 weeks):
-
Once sperm concentration is confirmed to be ≤ 1 million/mL, the couple enters the efficacy phase.
-
The NES/T gel becomes the sole method of contraception.
-
The primary outcome is the pregnancy rate.[21]
-
Ongoing monitoring for safety, side effects, and treatment adherence. Semen analysis continues periodically to ensure continued suppression.
-
-
Recovery Phase (minimum 24 weeks):
-
After completing the efficacy phase or discontinuing treatment, participants are monitored for the return of spermatogenesis to baseline levels.
-
Semen analysis is performed regularly until sperm concentration returns to the normal range.
-
References
- 1. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Approaches to Nestorone Subdermal Implant Therapy in Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdsearchlight.com [mdsearchlight.com]
- 10. researchgate.net [researchgate.net]
- 11. popcouncil.org [popcouncil.org]
- 12. What is NES/T and how does it work as a male contraceptive? | Ubie Doctor's Note [ubiehealth.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. endocrine.org [endocrine.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. New Male Contraceptive Gel Works Faster Than Expected | Conexiant [conexiant.com]
- 18. OR24-01 Time to Sperm Suppression With Daily Transdermal Use of Nestorone and Testosterone Combination Gel for Male Contraception Is Faster Than Expected - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Design of an international male contraceptive efficacy trial using a self-administered daily transdermal gel containing testosterone and segesterone acetate (Nestorone) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Nestoron Stock Solutions
These application notes provide detailed protocols for the preparation of Nestoron (also known as Segesterone Acetate or ST-1435) stock solutions for laboratory use by researchers, scientists, and drug development professionals.
Physicochemical and Solubility Data
This compound is a synthetic progestin that acts as a high-affinity agonist of the progesterone receptor.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C23H30O4 | [] |
| Molecular Weight | 370.48 g/mol | [1][] |
| Appearance | White to beige powder | [] |
| Purity | ≥95% | [] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 55 mg/mL (148.46 mM) | Sonication is recommended for complete dissolution. | [1] |
| DMSO | 33.33 mg/mL (89.96 mM) | Ultrasonic assistance may be needed. | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (6.75 mM) | For in vivo formulation. Solvents should be added sequentially. | [1][3] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -80°C | 6 months | [3] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a concentrated this compound stock solution in dimethyl sulfoxide (DMSO), suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.705 mg of this compound (Molecular Weight = 370.48).
-
Solubilization:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 3.705 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
-
Sonication (Recommended): If the this compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[1]
-
Aliquotting and Storage:
Protocol 2: Preparation of this compound Formulation for in vivo Administration
This protocol details the preparation of a this compound formulation suitable for subcutaneous or other parenteral administration in animal models. The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Solvent Preparation: Prepare the vehicle by sequentially adding the solvents. For a final volume of 10 mL, the volumes would be:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline
-
-
Dissolving this compound:
-
Weigh the required amount of this compound. For a final concentration of 2 mg/mL, weigh 20 mg of this compound for a 10 mL final volume.
-
Add the this compound powder to a sterile conical tube.
-
-
Sequential Addition of Solvents: It is critical to add the solvents in the following order to ensure proper dissolution:[3]
-
Add 1 mL of DMSO to the this compound powder and vortex until it is fully dissolved. Sonication can be used to facilitate this step.
-
Add 4 mL of PEG300 and vortex thoroughly.
-
Add 0.5 mL of Tween-80 and vortex until the solution is homogenous.
-
Finally, add 4.5 mL of sterile saline and vortex to mix completely. The final solution should be clear.
-
-
Sterilization (Optional): If required for the experimental model, the final formulation can be sterile-filtered through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent mixture.
-
Storage: Use the formulation immediately or store it at an appropriate temperature based on stability studies for your specific concentration. For short-term storage, 4°C is generally suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability should be verified.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handling Powder: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of all waste materials (tubes, tips, unused solution) in accordance with institutional and local regulations for chemical waste.
Visualizations
This compound Signaling Pathway
This compound, as a progestin, primarily acts through the progesterone receptor (PR). The canonical signaling pathway is depicted below.
Caption: Canonical signaling pathway of this compound via the Progesterone Receptor.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions.
Caption: General workflow for preparing this compound stock solutions.
References
Application Notes and Protocols: Nestorone in the Study of Progesterone Receptor-Mediated Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nestorone, a potent synthetic progestin, has emerged as a valuable tool for investigating progesterone receptor (PR) mediated signaling pathways. Its high affinity and specificity for the PR, coupled with a lack of significant binding to other steroid receptors, make it an ideal ligand for dissecting the intricate mechanisms of progesterone action.[1][2][3][4] These application notes provide a comprehensive overview of Nestorone's utility in research, including its receptor binding profile, its effects on downstream signaling cascades, and detailed protocols for key experimental procedures.
Physicochemical Properties and Receptor Binding Profile
Nestorone (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione), also known as segesterone acetate, is a 19-norprogesterone derivative.[2] Its unique structure confers high potency and selectivity for the progesterone receptor.
Receptor Specificity
A key advantage of using Nestorone in research is its high specificity for the progesterone receptor, with minimal off-target effects. Unlike many other progestins, Nestorone exhibits negligible binding to androgen (AR), estrogen (ER), and glucocorticoid (GR) receptors, thus reducing the potential for confounding results.[2][3]
Table 1: Relative Binding Affinity of Nestorone and Other Progestins to Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) |
| Progesterone | 100 | <0.1 | <0.1 | 2.6 |
| Nestorone | 100 | <0.1 | <0.1 | 16 |
| Levonorgestrel | 157 | 33 | <0.1 | 1.3 |
| 3-keto-desogestrel | 224 | 19 | <0.1 | 0.4 |
Data compiled from multiple sources. Relative binding affinity is expressed as a percentage of the reference compound for each receptor.
Progestational Activity
Nestorone is a potent progestin, demonstrating significantly higher activity than the natural ligand, progesterone. This high potency allows for the use of lower concentrations in in vitro and in vivo studies to achieve robust activation of PR-mediated pathways.[1][2] When administered parenterally, its progestational activity is approximately 100 times higher than that of progesterone.[1]
Progesterone Receptor-Mediated Signaling Pathways
Progesterone, through its interaction with the PR, activates a complex network of signaling pathways that can be broadly categorized as classical genomic and rapid non-genomic pathways. Nestorone, as a potent PR agonist, can be used to specifically probe these pathways.
Classical Genomic Pathway
The classical pathway involves the binding of Nestorone to the PR in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The Nestorone-PR complex then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to regulate the transcription of target genes.
Caption: Classical genomic signaling pathway of Nestorone.
Non-Genomic Signaling Pathways
Nestorone can also elicit rapid cellular responses through non-genomic pathways. These pathways are initiated by a subpopulation of PR localized at the cell membrane or in the cytoplasm. Activation of these receptors by Nestorone can lead to the rapid activation of various protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway and the signal transducer and activator of transcription (STAT) pathway.
Caption: Non-genomic signaling pathways activated by Nestorone.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study Nestorone's effects on PR-mediated pathways.
Progesterone Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Nestorone for the progesterone receptor.
Materials:
-
Human breast cancer cell line expressing PR (e.g., T47D or MCF-7)
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
[³H]-Progesterone (radiolabeled ligand)
-
Unlabeled Nestorone and progesterone (for competition)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture T47D or MCF-7 cells to confluency.
-
Harvest cells and prepare a cytosolic extract by homogenization in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant (cytosol).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of cytosolic protein (e.g., 100-200 µg).
-
Add a constant concentration of [³H]-Progesterone (e.g., 1-5 nM).
-
Add increasing concentrations of unlabeled Nestorone or progesterone (e.g., from 10⁻¹¹ to 10⁻⁶ M) to displace the radiolabeled ligand.
-
Include a tube with only [³H]-Progesterone and cytosol for total binding, and a tube with a large excess of unlabeled progesterone for non-specific binding.
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [³H]-Progesterone from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
PR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This protocol is used to quantify the ability of Nestorone to activate the transcriptional activity of the progesterone receptor.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T or PR-negative breast cancer cells)
-
Expression vector for human PR
-
Reporter plasmid containing a progesterone response element (PRE) driving a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Nestorone and control compounds
-
Luciferase assay system or appropriate substrate for the reporter gene
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 24- or 96-well) to be approximately 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the PR expression vector and the PRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Nestorone or control compounds (e.g., progesterone as a positive control, vehicle as a negative control).
-
Incubate the cells for an additional 18-24 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity) using a luminometer.
-
If a normalization plasmid was used, measure the activity of the control reporter as well.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity (if applicable).
-
Plot the normalized reporter activity against the logarithm of the Nestorone concentration.
-
Determine the EC₅₀ value (the concentration of Nestorone that produces 50% of the maximal response).
-
Caption: Workflow for a PR-mediated transcriptional activation assay.
Western Blot Analysis of MAPK/ERK and STAT3 Phosphorylation
This protocol is designed to assess the effect of Nestorone on the activation of non-genomic signaling pathways by measuring the phosphorylation of key signaling proteins.
Materials:
-
Cells responsive to progestins (e.g., T47D)
-
Nestorone
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-STAT3, and total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture T47D cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with Nestorone at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total ERK1/2) to confirm equal protein loading.
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
-
In Vivo Applications
Nestorone's high potency and lack of oral bioavailability make it suitable for parenteral administration in animal models to study the systemic effects of PR activation.[1]
Ovulation Inhibition Assay in Rats
This assay is used to determine the in vivo progestational activity of Nestorone by assessing its ability to inhibit ovulation.
Table 2: Dose-Dependent Ovulation Inhibition by Nestorone in Rats
| Nestorone Dose (mg/kg) | Ovulation Inhibition (%) |
| 0 (Control) | 0 |
| 0.5 | 25 |
| 1.0 | 50 |
| 1.32 | 50 (ED₅₀) |
| 2.0 | 80 |
| 4.0 | 100 |
Data adapted from a study on the antiovulatory mechanism of Nestorone in rats.[5]
Conclusion
Nestorone is a powerful and selective tool for elucidating the diverse roles of the progesterone receptor in cellular signaling. Its high affinity for the PR and minimal cross-reactivity with other steroid receptors allow for precise investigation of PR-mediated genomic and non-genomic pathways. The detailed protocols provided in these application notes offer a starting point for researchers to effectively utilize Nestorone in their studies of progesterone signaling in various physiological and pathological contexts.
References
- 1. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of Nestorone on gonadotropic cells in pituitary of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Model Systems for Evaluating Nestorone® Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established experimental model systems for evaluating the efficacy of Nestorone® (segesterone acetate), a potent, non-androgenic progestin. The included protocols are intended to guide researchers in the preclinical and clinical assessment of Nestorone® and other progestogenic compounds.
Introduction to Nestorone®
Nestorone® is a 19-norprogesterone derivative known for its high progestational activity and strong anti-ovulatory potency.[1] It binds with high affinity and selectivity to the progesterone receptor (PR), exhibiting minimal to no binding to androgen, estrogen, or glucocorticoid receptors.[2][3] This "pure" progestogenic profile makes it a valuable candidate for contraception and hormone replacement therapy.[1][2][3] Nestorone® is orally inactive but highly potent when administered parenterally, making it suitable for delivery via implants, vaginal rings, and transdermal gels.[2]
Mechanism of Action: Progesterone Receptor Activation
Nestorone® exerts its biological effects primarily through the activation of the progesterone receptor, a nuclear transcription factor. Upon binding, the Nestorone®-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, modulating their transcription. This signaling pathway is central to its contraceptive and therapeutic effects.
Quantitative Efficacy Data
The following tables summarize key quantitative data on the efficacy of Nestorone® from various experimental models.
Table 1: In Vitro Progestational Activity
| Assay | Cell Line | Parameter | Nestorone® Value | Progesterone (Reference) | Reference |
| Progesterone Receptor Transactivation | - | EC50 | 24 pM | 650 pM | [4] |
| Progesterone Receptor Transactivation | - | EC50 (5α-DHNES*) | 410 pM | - | [4] |
| Progesterone Receptor Transactivation | - | EC50 (3α, 5α-THNES**) | 2850 pM | - | [4] |
*5α-dihydronestorone, **3α, 5α-tetrahydronestorone (metabolites)
Table 2: In Vivo Progestational and Anti-Ovulatory Activity in Animal Models
| Species | Assay | Parameter | Nestorone® Value | Reference |
| Rat | Ovulation Inhibition | ED50 | 1.32 mg/kg | [5] |
| Rabbit | Progestational Activity (McPhail Index) | Potency vs. Progesterone | >100-fold (s.c.) | [2] |
Table 3: Clinical Efficacy in Female Contraception
| Delivery System | Daily Dose | Efficacy | Key Findings | Reference |
| Vaginal Ring | 75 or 100 µg | Ovulation Suppression | Inhibition of follicular maturation. | [1] |
| Vaginal Ring (with 15 µg Ethinyl Estradiol) | 150 µg | Ovulation Suppression | Effective for 13 consecutive cycles. | [1] |
| Subdermal Implant | ~45-50 µg | Contraceptive Protection | No pregnancies in 1570 woman-months. | [6] |
Table 4: Clinical Efficacy in Male Contraception (in combination with Testosterone)
| Treatment Group | Sperm Concentration ≤ 1 million/mL | Azoospermia Rate | Key Findings | Reference |
| Testosterone Gel + 8 mg Nestorone® Gel | 89% | 78% | Optimal dose for spermatogenesis suppression. | [3] |
| Testosterone Gel + 12 mg Nestorone® Gel | 88% | 69% | No significant improvement over 8 mg dose. | [3] |
| Testosterone Gel (Placebo) | 23% | 23% | - | [3] |
Experimental Protocols
In Vitro Assays
This protocol determines the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.
Materials:
-
Rat uterine cytosol (source of PR)
-
[³H]-Progesterone (radioligand)
-
Test compound (e.g., Nestorone®)
-
Unlabeled progesterone (for non-specific binding)
-
Assay Buffer (e.g., TEDG buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare assay buffer, radioligand, and test compound solutions at desired concentrations.
-
Assay Setup: In duplicate tubes, add assay buffer, a fixed concentration of [³H]-Progesterone, and varying concentrations of the test compound or unlabeled progesterone.
-
Incubation: Add the rat uterine cytosol preparation to each tube. Vortex gently and incubate overnight at 4°C.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellet multiple times with buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the washed HAP pellets and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (tubes with excess unlabeled progesterone) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
This assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line expressing human PR (e.g., T47D, or engineered cells).
-
Reporter plasmid containing a PR-responsive promoter linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (e.g., Nestorone®).
-
Luciferase assay reagent and luminometer.
Procedure:
-
Cell Culture and Transfection: Culture cells to the appropriate confluency. Co-transfect the cells with the PR expression vector (if not endogenous) and the reporter plasmid.
-
Treatment: After transfection, treat the cells with various concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein (luciferase).
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). Plot the normalized activity against the log concentration of the test compound to determine the EC50 value.
In Vivo Assays (Animal Models)
This assay evaluates the ability of a progestin to inhibit ovulation in female rats.
Animals:
-
Adult female rats with regular estrous cycles.
Procedure:
-
Estrous Cycle Monitoring: Monitor the estrous cycle of the rats by daily vaginal smears.
-
Dosing: Administer the test compound (e.g., Nestorone®) subcutaneously or via the desired route on the day of proestrus or estrus, depending on the study design.
-
Ovulation Assessment: The following morning (day of expected ovulation), sacrifice the animals and collect the oviducts.
-
Oocyte Counting: Examine the oviducts under a microscope to count the number of released oocytes.
-
Data Analysis: Compare the number of ovulated oocytes in the treated groups to the vehicle control group. Calculate the effective dose 50 (ED50) for ovulation inhibition.
This classic bioassay measures the progestational effect of a compound on the uterine endometrium of immature female rabbits.
Animals:
-
Immature female rabbits.
Procedure:
-
Estrogen Priming: Prime the rabbits with daily injections of estradiol for several days to induce uterine growth.
-
Progestin Treatment: Following priming, administer the test compound (e.g., Nestorone®) daily for a set period.
-
Uterine Collection: Sacrifice the animals and collect the uteri.
-
Histological Examination: Process the uterine tissue for histological analysis.
-
McPhail Index Scoring: Score the degree of endometrial proliferation on a scale of 1 to 4 (McPhail Index).
-
Data Analysis: Compare the McPhail Index scores of the treated groups to a control group.
This assay is used to determine if a compound has androgenic or anabolic properties.
Animals:
-
Castrated immature male rats.
Procedure:
-
Animal Preparation: Castrate immature male rats and allow them to recover.
-
Dosing: Administer the test compound daily for a specified period (e.g., 10 days).
-
Tissue Collection: At the end of the treatment period, sacrifice the animals and carefully dissect and weigh androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani muscle.
-
Data Analysis: Compare the weights of the androgen-dependent tissues in the treated groups to a vehicle control group and a positive control group (e.g., testosterone propionate). A significant increase in tissue weight indicates androgenic or anabolic activity. Nestorone® is expected to show no activity in this assay.[2]
Conclusion
The experimental models and protocols described provide a robust framework for the comprehensive evaluation of Nestorone® efficacy. The selection of the appropriate model system will depend on the specific research question, whether it is elucidating the mechanism of action, determining potency, or assessing contraceptive efficacy. By utilizing these standardized methods, researchers can generate reliable and comparable data to advance the development of Nestorone® and other progestogenic compounds for various clinical applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Nestoron Solubility for In vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Nestoron solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound (also known as Segesterone Acetate or ST-1435) is a potent synthetic progestin.[1] It possesses high selectivity for the progesterone receptor and is investigated for various applications, including contraception and hormone replacement therapy.[2] However, this compound is poorly soluble in aqueous solutions, which presents a significant challenge for its administration in in vivo studies, often requiring specialized formulation strategies to achieve the desired concentration and bioavailability.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for initially dissolving this compound.[1][3][4] For in vivo experiments, it is crucial to use a vehicle that is both effective at solubilizing the compound and biocompatible. Co-solvent systems are frequently necessary.
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, if you observe precipitation or phase separation during the preparation of your this compound formulation, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to apply these methods cautiously to avoid degradation of the compound.
Q4: How should I prepare my this compound formulation for in vivo administration on the day of the experiment?
A4: It is highly recommended to prepare the final working solution for in vivo experiments freshly on the same day of use. This minimizes the risk of precipitation and ensures the stability of the formulation.
Q5: How should I store my this compound stock solution?
A5: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | - Increase the solvent volume gradually.- Gently warm the solution.- Use sonication to aid dissolution.[1] |
| Precipitation occurs when adding an aqueous co-solvent (e.g., saline). | This compound's low aqueous solubility. The addition of the aqueous component reduces the overall solvating power of the vehicle. | - Add the aqueous solution very slowly while vortexing or stirring continuously.- Consider using a surfactant like Tween-80 or a cyclodextrin like SBE-β-CD in your formulation to improve solubility and stability in aqueous media. |
| The final formulation appears cloudy or has visible particles. | Incomplete dissolution or precipitation. | - Ensure each solvent is added sequentially and the solution is clear before adding the next component.- Filter the final solution through a sterile syringe filter (e.g., 0.22 µm) before administration to remove any particulates. |
| The formulation is too viscous for injection. | High concentration of polymers like PEG300. | - Adjust the ratio of the components in your vehicle. You may need to decrease the percentage of the viscous component, but this could affect the solubility. Perform pilot studies with different vehicle compositions. |
| Observed toxicity or adverse reactions in animal subjects. | The vehicle itself may be causing toxicity at the administered volume or concentration. | - Reduce the percentage of DMSO in the final formulation to the lowest effective concentration. High concentrations of DMSO can be toxic.[5]- Consider alternative, less toxic solvents if possible.- Always include a vehicle-only control group in your experiments to assess the effects of the formulation components. |
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations |
| DMSO | 55 mg/mL (148.46 mM) | Sonication is recommended.[1] |
| DMSO | 74 mg/mL (199.74 mM) | Use fresh, moisture-free DMSO.[5] |
| DMSO | 33.33 mg/mL (89.96 mM) | Ultrasonic assistance may be needed.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.75 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.75 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.75 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
This protocol details the preparation of a common vehicle for subcutaneous administration of this compound.
Caption: Workflow for preparing a this compound formulation.
Protocol 2: Subcutaneous Injection Procedure
This protocol provides a general guideline for administering the prepared this compound formulation via subcutaneous injection. Always follow institution-specific animal care and use guidelines.
Caption: Procedure for subcutaneous injection.
Logical Troubleshooting Flowchart
This flowchart provides a logical approach to troubleshooting common solubility issues with this compound.
Caption: Troubleshooting this compound solubility issues.
References
- 1. This compound | Progesterone Receptor | Progestogen Receptor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. arctomsci.com [arctomsci.com]
- 4. 7759-35-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Nestorone Stability in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues encountered with Nestorone in solution. The following information is designed to assist in troubleshooting experimental challenges and ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Nestorone in solution?
A1: The stability of Nestorone in solution is influenced by several factors, including:
-
pH: Nestorone, like many steroid esters, is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Solvent Composition: The choice of solvent can impact both the solubility and stability of Nestorone.
-
Light Exposure: Photodegradation can occur, leading to the formation of impurities.
-
Presence of Oxidizing Agents: Nestorone may be susceptible to oxidation.
-
Interactions with Excipients: In formulated solutions, interactions with other components can affect stability.[2]
Q2: My Nestorone solution appears cloudy or has formed a precipitate. What could be the cause?
A2: Precipitation of Nestorone from a solution can occur due to several reasons:
-
Supersaturation: The concentration of Nestorone may exceed its solubility limit in the chosen solvent system.
-
Temperature Changes: A decrease in temperature can lower the solubility of Nestorone, leading to precipitation.
-
Solvent Evaporation: If a volatile solvent is used, its evaporation can increase the concentration of Nestorone to a point of insolubility.
-
pH Shift: A change in the pH of the solution can alter the solubility of Nestorone.
-
"Salting Out": The addition of salts or other solutes can decrease the solubility of Nestorone in aqueous solutions.
Q3: What are the known degradation products of Nestorone in solution?
A3: While specific degradation pathways for Nestorone are not extensively detailed in publicly available literature, based on its structure (a 19-norprogesterone derivative with an acetate ester), potential degradation products could arise from:
-
Hydrolysis: Cleavage of the 17α-acetate ester group, leading to the formation of the corresponding 17α-hydroxy derivative.
-
Oxidation: Modification of the steroid nucleus, potentially at the double bond or other susceptible sites.
-
Isomerization: Changes in the stereochemistry of the molecule under certain conditions.
Forced degradation studies on similar progestins like medroxyprogesterone acetate have shown the formation of various degradation products under acidic, basic, and oxidative stress.[3][4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with Nestorone stability in solution.
Issue 1: Precipitation or Crystallization in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution becomes cloudy or forms visible particles upon standing. | Supersaturation of Nestorone. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If warming is successful, consider diluting the stock solution to a lower concentration. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use. |
| Precipitate forms after the addition of an aqueous buffer. | Poor aqueous solubility of Nestorone. | 1. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution. 2. Prepare a more concentrated stock solution in an organic solvent and add it to the aqueous buffer with vigorous vortexing. 3. Consider the use of solubilizing agents, such as cyclodextrins, if compatible with the experimental system. |
| Crystals form upon storage at low temperatures (e.g., 4°C). | Decreased solubility at lower temperatures. | 1. Store the solution at room temperature if stability data permits. 2. If refrigeration is necessary, allow the solution to equilibrate to room temperature and ensure the precipitate has fully redissolved before use. |
Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced peak area of Nestorone in HPLC analysis over time. | Chemical degradation of Nestorone. | 1. Check pH: Ensure the pH of the solution is within a stable range (if known) or near neutral. 2. Protect from Light: Store solutions in amber vials or protect from light with aluminum foil. 3. Control Temperature: Store solutions at the recommended temperature (typically 2-8°C for powder) and avoid repeated freeze-thaw cycles.[5] 4. Use Freshly Prepared Solutions: For critical experiments, prepare Nestorone solutions fresh on the day of use. |
| Appearance of new peaks, often eluting earlier than Nestorone in reverse-phase HPLC. | Formation of more polar degradation products (e.g., through hydrolysis). | 1. Perform a forced degradation study (see Experimental Protocols) to tentatively identify potential degradation products. 2. If hydrolysis is suspected, adjust the pH to a more neutral range. 3. Use a stability-indicating HPLC method to resolve Nestorone from its degradants. |
Quantitative Data
Table 1: Solubility of Nestorone
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (clear solution) | [5] |
| Various Organic Solvents | Qualitative data suggests solubility in other organic solvents like ethanol and methanol, though quantitative values are not readily available. |
Table 2: General Recommendations for Storage of Nestorone
| Form | Storage Condition |
| Solid (Powder) | 2-8°C |
| Stock Solution (in DMSO) | -20°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Nestorone Stock Solution
-
Weighing: Accurately weigh the desired amount of Nestorone powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).
-
Dissolution: Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can aid dissolution, but do not overheat.
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in amber vials.
Protocol 2: Stability-Indicating HPLC Method for Nestorone (Adapted from similar compounds)
This protocol provides a starting point for developing a stability-indicating method. Optimization may be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH-adjusted). A starting point could be a gradient from 50% acetonitrile to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of Nestorone, a wavelength around 240-260 nm is likely appropriate.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the Nestorone solution to be tested in the mobile phase to a final concentration within the linear range of the assay.
Protocol 3: Forced Degradation Study
To understand the degradation profile of Nestorone, a forced degradation study can be performed. This involves exposing a Nestorone solution to various stress conditions.
-
Acid Hydrolysis: Incubate a solution of Nestorone in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate a solution of Nestorone in 0.1 M NaOH at room temperature or a slightly elevated temperature for a shorter duration (as base hydrolysis is often faster).
-
Oxidative Degradation: Treat a solution of Nestorone with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of Nestorone to dry heat (e.g., 80°C) for several days. Also, heat a solution of Nestorone.
-
Photodegradation: Expose a solution of Nestorone to a UV light source.
For each condition, a control sample protected from the stressor should be analyzed in parallel. Samples should be taken at various time points and analyzed by the stability-indicating HPLC method to monitor the degradation of Nestorone and the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for Nestorone solution instability.
Caption: Simplified Progesterone Receptor signaling pathway activated by Nestorone.
References
- 1. Degradation Kinetics of Methylnaltrexone Bromide Aqueous Solution [journal11.magtechjournal.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nestorone ≥97% (HPLC) | 7759-35-5 [sigmaaldrich.com]
- 6. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Optimizing Nestorone Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Nestorone concentration in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Nestorone and what is its primary mechanism of action in vitro?
A1: Nestorone® (segesterone acetate) is a potent synthetic progestin.[1] It belongs to the 19-norprogesterone derivatives, which are known for their high specificity to the progesterone receptor (PR).[1] In cell-based assays, Nestorone's primary mechanism of action is binding to and activating the progesterone receptor. This can trigger two main types of signaling pathways:
-
Genomic Signaling: The Nestorone-PR complex translocates to the nucleus, binds to progesterone response elements (PREs) on the DNA, and regulates the transcription of target genes.[2] This is a slower process, typically measured in hours.
-
Non-Genomic Signaling: Nestorone can also induce rapid signaling events that do not require gene transcription. This involves the activation of cytoplasmic protein kinase cascades, such as the c-Src kinase and the mitogen-activated protein kinase (MAPK) pathway.[3][4][5] These effects are typically observed within minutes.
Q2: What is a good starting concentration range for Nestorone in a cell-based assay?
A2: There is limited specific data in the public domain for optimal Nestorone concentrations in cell-based assays. However, as a potent progestin, it is advisable to start with a wide range of concentrations to determine the optimal dose-response for your specific cell line and assay. Based on studies with other synthetic progestins like R5020 (10-100 nM) and progesterone (0.01-1 µg/ml), a good starting point would be a logarithmic dilution series.[6][7]
Example Starting Concentrations for a Dose-Response Experiment
| Concentration (nM) | Concentration (µM) | Concentration (ng/mL) |
| 0.01 | 0.00001 | ~0.0038 |
| 0.1 | 0.0001 | ~0.038 |
| 1 | 0.001 | ~0.38 |
| 10 | 0.01 | ~3.8 |
| 100 | 0.1 | ~38 |
| 1000 | 1 | ~380 |
Note: The molecular weight of Nestorone (segesterone acetate) is approximately 384.5 g/mol . Always perform a literature search for your specific cell line and target pathway for more tailored starting concentrations.
Q3: How should I prepare my Nestorone stock solution?
A3: Nestorone, like other steroid hormones, is hydrophobic. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control, to avoid solvent-induced cytotoxicity or other off-target effects.
Q4: Are there any known issues with Nestorone's stability in cell culture medium?
Troubleshooting Guides
Problem 1: No response or a very weak response to Nestorone treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Nestorone Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar). |
| Low Progesterone Receptor (PR) Expression | Confirm PR expression in your cell line using qPCR, Western blot, or immunocytochemistry. Choose a cell line known to express PR, such as T47D or MCF7 breast cancer cells. |
| Incorrect Assay Timing | Optimize the incubation time. For genomic effects (e.g., reporter gene assays), longer incubation times (e.g., 12-48 hours) may be necessary. For non-genomic effects (e.g., kinase phosphorylation), shorter time points (e.g., 5-60 minutes) are appropriate. |
| Reagent Degradation | Prepare fresh Nestorone dilutions for each experiment. Ensure proper storage of the stock solution (typically at -20°C or -80°C). |
| Assay Interference | Components in the cell culture medium, such as phenol red or serum, can sometimes interfere with assays. Test the assay in a simpler buffer system or use phenol red-free medium and charcoal-stripped serum. |
Problem 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[8] |
| Contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants, as they can alter cellular responses to steroid hormones.[9] |
| Pipetting Errors | Ensure your pipettes are calibrated. Mix cell suspensions and reagents thoroughly before dispensing. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS or medium. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). |
Problem 3: Evidence of cell death or cytotoxicity at higher Nestorone concentrations.
| Possible Cause | Troubleshooting Step |
| Nestorone-induced Cytotoxicity | Perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the cytotoxic concentration range of Nestorone for your specific cell line. Conduct your functional assays at non-toxic concentrations. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve Nestorone can be toxic to cells. Ensure the final solvent concentration is low and consistent. |
| Secondary Effects of Prolonged Treatment | For long-term experiments, high concentrations of a potent agonist can lead to receptor downregulation or other cellular stress responses. Consider reducing the incubation time or concentration. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
This protocol is to determine the potential cytotoxicity of Nestorone.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Nestorone in culture medium. Remove the old medium from the cells and add the Nestorone dilutions. Include a vehicle control (medium with the same final concentration of solvent) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Progesterone Receptor (PR) Activation Reporter Gene Assay
This protocol measures the activation of the genomic signaling pathway.
-
Transfection: Co-transfect your cells with a plasmid containing a progesterone response element (PRE) driving a reporter gene (e.g., luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with a range of Nestorone concentrations and a vehicle control.
-
Incubation: Incubate for a period sufficient for transcription and translation of the reporter gene (typically 18-24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the activity of both the primary and normalization reporter genes using a luminometer and appropriate reagents.
-
Data Analysis: Normalize the primary reporter gene activity to the control reporter activity and express the results as fold induction over the vehicle control.
Visualizations
Caption: Nestorone signaling through genomic and non-genomic pathways.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 3. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulatory effect of progesterone on the proliferation and apoptosis of uterine leiomyoma tissue explants and primary leiomyoma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
overcoming off-target effects of Segesterone Acetate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Segesterone Acetate (SGA). The following information is designed to help you overcome potential off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Segesterone Acetate (SGA)?
Segesterone Acetate is a potent synthetic progestin that selectively binds to the progesterone receptor (PR) as an agonist.[1][2] This interaction triggers the transcription of PR-responsive genes.[1][2] Its primary contraceptive effect in vivo is the suppression of the mid-cycle luteinizing hormone (LH) surge, which in turn inhibits ovulation.[2]
Q2: What are the known off-target receptors for Segesterone Acetate?
While highly selective for the progesterone receptor, SGA has been shown to have a significant binding affinity for the glucocorticoid receptor (GR).[2][3] However, it displays negligible binding affinity for the androgen receptor (AR) and estrogen receptor (ER).[2] Despite its affinity for the GR, in vivo studies have shown minimal to no glucocorticoid activity at therapeutic doses.[2]
Q3: I am observing unexpected effects in my cell culture experiments with SGA. What could be the cause?
Unexpected results could be due to off-target activation of the glucocorticoid receptor.[3] Another possibility is that your experimental observations are a result of downstream effects of progesterone receptor activation that were not anticipated. It is also important to rule out common cell culture issues such as mycoplasma contamination, which can alter cellular responses to steroid hormones.[1]
Q4: How can I be sure that the observed effects of SGA in my experiment are mediated by the progesterone receptor?
To confirm that the effects are PR-mediated, you should include a control group where cells are co-treated with SGA and a specific PR antagonist, such as RU486 (mifepristone). If the effect of SGA is blocked or reversed by the PR antagonist, it is likely a PR-mediated event. Additionally, using a cell line that does not express PR can serve as a negative control.
Troubleshooting Guides
Issue 1: Suspected Glucocorticoid Receptor (GR) Activation
Symptoms:
-
Your experimental results are consistent with known effects of glucocorticoids.
-
You observe changes in the expression of known GR target genes (e.g., GILZ, FKBP5).
-
The effects of SGA are not completely blocked by a progesterone receptor antagonist.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected GR-mediated off-target effects.
Experimental Protocols to Confirm and Mitigate GR Activation:
-
Use of a Glucocorticoid Receptor Antagonist:
-
Objective: To determine if the observed effects of SGA are mediated by the GR.
-
Methodology: Co-treat your cells with SGA and a GR antagonist, such as mifepristone (RU486).[4][5] RU486 is a potent antagonist for both the GR and PR, so careful interpretation is needed.[4] For more specific GR antagonism, consider newer generation antagonists if available.
-
Procedure:
-
Culture your cells to the desired confluency.
-
Prepare treatment groups:
-
Vehicle control
-
SGA alone
-
SGA + GR antagonist
-
GR antagonist alone
-
-
Treat the cells for the desired duration.
-
Analyze the endpoint of interest (e.g., cell proliferation, gene expression).
-
-
Expected Outcome: If the effect of SGA is blocked or significantly reduced in the presence of the GR antagonist, it indicates GR involvement.
-
-
Reporter Gene Assay:
-
Objective: To directly measure the activation of the GR by SGA.
-
Methodology: Use a cell line that is transiently or stably transfected with a reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase).[6][7]
-
Procedure:
-
Seed the reporter cell line in an appropriate multi-well plate.
-
Treat the cells with a dose-response of SGA. Include a known GR agonist (e.g., dexamethasone) as a positive control.
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
-
Expected Outcome: A dose-dependent increase in reporter activity with SGA treatment would confirm GR agonism.
-
-
Quantitative PCR (qPCR) for GR Target Genes:
-
Objective: To measure the effect of SGA on the expression of endogenous GR-responsive genes.
-
Methodology: Treat cells with SGA and then quantify the mRNA levels of known GR target genes using qPCR.[8][9]
-
Procedure:
-
Treat cells with the vehicle, SGA, and a positive control glucocorticoid.
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qPCR using primers specific for GR target genes (e.g., GILZ, FKBP5) and a housekeeping gene for normalization.
-
-
Expected Outcome: An increase in the expression of GR target genes in response to SGA would indicate off-target GR activation.
-
Issue 2: Inconsistent or Unexpected On-Target (PR-mediated) Effects
Symptoms:
-
High variability in results between experiments.
-
The observed PR-mediated effects are weaker or stronger than expected.
-
Difficulty reproducing published data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent PR-mediated effects.
Experimental Protocols to Ensure Robust PR-Mediated Responses:
-
Competitive Binding Assay:
-
Objective: To confirm the high affinity of SGA for the progesterone receptor in your experimental system.
-
Methodology: Perform a competitive binding assay using a radiolabeled progestin and increasing concentrations of unlabeled SGA.[10][11][12]
-
Procedure:
-
Prepare cell lysates or purified PR.
-
Incubate the receptor preparation with a fixed concentration of a radiolabeled PR ligand (e.g., ³H-progesterone) and a range of concentrations of unlabeled SGA.
-
Separate bound from unbound radioligand.
-
Measure the radioactivity of the bound fraction.
-
-
Expected Outcome: A dose-dependent decrease in the binding of the radiolabeled ligand as the concentration of SGA increases, from which the binding affinity (Ki) can be calculated.
-
-
PR-Specific Reporter Gene Assay:
-
Objective: To confirm the functional activation of PR by SGA.
-
Methodology: Similar to the GR reporter assay, but using a cell line with a progesterone response element (PRE) driving a reporter gene.[13][14]
-
Procedure:
-
Seed the PR reporter cell line.
-
Treat with a dose-response of SGA, with a known progestin as a positive control.
-
Measure reporter gene activity.
-
-
Expected Outcome: A dose-dependent increase in reporter activity confirming PR agonism.
-
Data Presentation
Table 1: Relative Binding Affinity of Segesterone Acetate and other Progestins for the Glucocorticoid Receptor
| Compound | Relative Binding Affinity for GR (% Dexamethasone) |
| Dexamethasone (DEX) | 100% |
| Medroxyprogesterone Acetate (MPA) | High |
| Etonogestrel (ETG) | Moderate |
| Segesterone (Nestorone) | Moderate |
| Levonorgestrel (LNG) | Low |
| Norethisterone (NET) | Low |
Source: Adapted from a study on the differential off-target glucocorticoid activity of progestins.[3]
Mandatory Visualizations
Signaling Pathway of Segesterone Acetate
Caption: Signaling pathway of Segesterone Acetate, including its off-target interaction with the Glucocorticoid Receptor.
Experimental Workflow for Designing a Well-Controlled Study
Caption: Workflow for designing a well-controlled experiment with Segesterone Acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The steroid antagonist RU486 exerts different effects on the glucocorticoid and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RU 38486: a potent antiglucocorticoid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwyo.edu [uwyo.edu]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. caymanchem.com [caymanchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Refining Protocols for Consistent Results with Nestoron
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments with Nestoron (Segesterone Acetate).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective synthetic progestin. Its primary mechanism of action is as a high-affinity agonist for the progesterone receptor (PR).[1][2] Upon binding, it modulates the expression of target genes. While it exhibits significant binding to the glucocorticoid receptor (GR), it has been shown to lack glucocorticoid activity in vivo.[1][2] this compound does not have significant affinity for androgen or estrogen receptors.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q3: My this compound solution in cell culture media appears to be precipitating. How can I improve its solubility?
A3: this compound is a hydrophobic compound, and precipitation in aqueous-based cell culture media can be a challenge. Here are some strategies to improve solubility:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in a biocompatible solvent like DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is minimal (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.
-
Serum Concentration: If your experimental design allows, reducing the serum concentration in your media during treatment may help, as some components in serum can interact with hydrophobic compounds and lead to precipitation.
-
Fresh Preparations: Prepare working solutions of this compound in culture media immediately before each experiment to minimize the chance of precipitation over time.
Q4: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A4: High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells. Variations in cell density can significantly impact the response to this compound.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of this compound solutions to each well.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. Consider leaving the outer wells empty or filling them with media only.
-
Cell Line Instability: Use cells within a consistent and low passage number range. Genetic drift in continuously passaged cells can lead to altered responses to hormonal treatments.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular physiology and lead to unreliable results. Regularly test your cell lines for mycoplasma.
Troubleshooting Guides
Inconsistent Results in In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound: Improper storage or handling of stock solutions. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression: The cell line used may have low or variable expression of the progesterone receptor. | Confirm PR expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have stable and high PR expression. | |
| Assay Interference: Components in the cell culture medium or assay reagents may interfere with this compound activity. | Test for interference by running appropriate controls, such as a vehicle-only control and a positive control with a known PR agonist. | |
| High background signal in reporter assays | Leaky Promoter: The reporter construct may have a basal level of expression in the absence of a ligand. | Use a reporter construct with a minimal promoter that shows low basal activity. |
| Cellular Stress: High concentrations of this compound or the vehicle (e.g., DMSO) may induce cellular stress, leading to non-specific activation of the reporter. | Perform a dose-response curve to determine the optimal concentration of this compound and ensure the final vehicle concentration is non-toxic. | |
| Batch-to-batch variability of this compound | Inconsistent Purity or Potency: Different batches of synthesized this compound may have variations in purity or the presence of isomers. | Source this compound from a reputable supplier that provides a certificate of analysis with purity data for each batch. If possible, test the activity of each new batch against a previously validated batch. |
Challenges in In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Poor bioavailability after administration | Improper Formulation: this compound is not orally active and requires a suitable vehicle for parenteral administration.[2][3] | For subcutaneous or intraperitoneal injections, a common formulation is a suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] The components should be added sequentially with thorough mixing.[1] |
| Rapid Metabolism: this compound is subject to hepatic metabolism.[2] | The route of administration can influence the metabolic rate. Subcutaneous implants or injections are often used to achieve sustained release. | |
| Inconsistent tumor growth inhibition in cancer models | Variable Tumor Engraftment: Inconsistent initial tumor size and growth rate can mask the effects of the treatment. | Use animals of the same age and weight, and inoculate a consistent number of cancer cells. Start treatment when tumors have reached a pre-determined, uniform size. |
| Animal Health and Husbandry: Stress and sub-optimal housing conditions can affect the physiological response to treatment. | Ensure proper animal care, including appropriate housing, diet, and handling, to minimize stress. |
Data Presentation
Table 1: this compound (Segesterone Acetate) Potency
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Progesterone Receptor) | 10.3 nM | - | [1] |
| EC50 (Progesterone Receptor) | 50.3 nM | Progestational Assay | [4] |
| ED50 (Glucocorticoid Receptor Binding) | 56 nM | Calf Thymus | [1] |
EC50: Half-maximal effective concentration; ED50: Half-maximal effective dose.
Experimental Protocols
Protocol: Progesterone Receptor Competitive Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the progesterone receptor.
-
Preparation of Cytosol:
-
Homogenize target tissue (e.g., rabbit uterus) or cells expressing the progesterone receptor in a suitable buffer (e.g., Tris-EDTA buffer with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
-
Binding Reaction:
-
In a series of tubes, add a fixed concentration of a radiolabeled progestin (e.g., [³H]-Progesterone).
-
Add increasing concentrations of unlabeled this compound or a reference compound (e.g., unlabeled progesterone).
-
Add the cytosol preparation to initiate the binding reaction.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).
-
-
Separation of Bound and Unbound Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.
-
Incubate for a short period (e.g., 10-15 minutes) at 4°C.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for this compound.
-
Protocol: Luciferase Reporter Gene Assay
This protocol outlines the steps for a luciferase reporter gene assay to measure the transcriptional activity induced by this compound.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or a breast cancer cell line like T47D) in a 96-well plate.
-
Co-transfect the cells with a progesterone receptor expression vector (if not endogenously expressed) and a reporter vector containing a luciferase gene downstream of a progesterone response element (PRE). A control vector expressing a different reporter (e.g., Renilla luciferase) can be included for normalization.
-
-
Treatment with this compound:
-
After allowing the cells to recover from transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for gene transcription and translation (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Remove the medium and add a passive lysis buffer to each well.
-
Incubate for a short period at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, add the second substrate and measure the luminescence of the control reporter.
-
-
Data Analysis:
-
Normalize the experimental luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Mandatory Visualizations
Caption: Classical signaling pathway of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Synthesis of ST-1435 (Segesterone Acetate)
Welcome to the technical support center for the synthesis of ST-1435 (Segesterone Acetate/Nestorone). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the successful synthesis of this potent progestin.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of ST-1435.
Q1: My overall yield for the synthesis of ST-1435 is consistently low. What are the most critical steps to optimize?
A1: Low overall yield in a multi-step synthesis like that of ST-1435 can be attributed to several factors. The most critical steps to focus on for optimization are typically:
-
Introduction of the 16-Methylene Group: This reaction can be sensitive to reaction conditions. Incomplete reaction or the formation of side products can significantly reduce the yield.
-
Acetylation of the 17-Hydroxy Group: Inefficient acetylation will lead to a mixture of the desired product and the less active 17-hydroxy analog, complicating purification and lowering the yield of the final product.
-
Purification at Each Step: Cumulative losses during workup and purification can drastically decrease the overall yield. Ensure that each intermediate is of sufficient purity before proceeding to the next step.
Q2: I am observing the formation of multiple byproducts during the introduction of the 16-methylene group. How can I minimize these?
A2: The formation of byproducts during the installation of the 16-methylene group is a common challenge. Here are some potential solutions:
-
Purity of Starting Material: Ensure the 17-keto steroid precursor is of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction is often sensitive to temperature and the stoichiometry of the reagents.
-
Temperature Control: Maintain strict temperature control as specified in the protocol. Deviations can lead to side reactions.
-
Reagent Addition: Slow and controlled addition of reagents, such as the formaldehyde source and base, can help to minimize the formation of byproducts.
-
-
Choice of Base and Solvent: The choice of base and solvent system is crucial. The literature suggests that tertiary amines like triethylamine are often used.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q3: The final purification of ST-1435 by chromatography is proving difficult, and I'm seeing co-eluting impurities. What strategies can I use to improve purity?
A3: Purification of the final product is critical to obtain ST-1435 of the required quality. If you are facing challenges with chromatography, consider the following:
-
Crystallization: ST-1435 is a solid.[2] Recrystallization from a suitable solvent system can be a highly effective method for removing closely related impurities. Experiment with different solvent mixtures to find the optimal conditions for crystallization.
-
Alternative Chromatographic Conditions:
-
Column: If using normal-phase silica gel, consider switching to a different type of stationary phase, such as alumina or a bonded-phase silica.
-
Solvent System: Systematically vary the polarity of your eluent. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve the separation of co-eluting impurities.
-
-
Impurity Identification: If possible, try to identify the major impurities by techniques such as Mass Spectrometry or NMR. Knowing the structure of the impurities can provide clues on how to best separate them (e.g., exploiting differences in polarity or functional groups). A common impurity is the hydrolyzed 17-hydroxy analog.
Q4: I am concerned about the stability of ST-1435 during workup and storage. What precautions should I take?
A4: ST-1435 can be susceptible to degradation, particularly hydrolysis of the 17-acetate group. To ensure the stability of your compound:
-
Avoid Strong Basic Conditions: During workup, avoid prolonged exposure to strong bases, as this can promote hydrolysis of the acetate ester.
-
Storage: Store the purified ST-1435 at -20°C as a solid.[2] For long-term storage, ensure it is in a dry, inert atmosphere.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₃₀O₄ | [2] |
| Molecular Weight | 370.5 g/mol | [2] |
| Purity (typical) | ≥95% | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
The synthesis of ST-1435 generally follows a multi-step pathway starting from a suitable 19-norprogesterone precursor. The key transformations involve the introduction of the 16-methylene group and the acetylation of the 17α-hydroxyl group. The following are generalized protocols based on established steroid chemistry principles. For specific details, it is highly recommended to consult the primary literature, such as the patent by Gutierrez Fuentes et al. (WO 2013092668) and the journal article by Shapiro et al. (J. Med. Chem. 1973, 16, 6, 649–654).[3]
Protocol 1: Introduction of the 16-Methylene Group
This protocol describes a general method for the introduction of a methylene group at the C16 position of a 17-keto steroid precursor.
-
Protection of the 3-Keto Group (if necessary): Depending on the specific synthetic route, the 3-keto group may need to be protected to prevent side reactions. This can be achieved by forming an enol ether or a ketal.
-
Activation of the C16 Position: The C16 position is activated by reacting the 17-keto steroid with a suitable reagent in the presence of a base.
-
Reaction with a Formaldehyde Source: The activated intermediate is then reacted with a formaldehyde-generating agent (e.g., paraformaldehyde) to introduce the 16-methylene group.
-
Workup and Purification: The reaction mixture is worked up by quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating. The crude product is then purified, typically by column chromatography or crystallization.
Protocol 2: Acetylation of the 17α-Hydroxy Group
This protocol outlines the acetylation of the 17α-hydroxy group to yield the final ST-1435 product.
-
Reaction Setup: The 16-methylene-17α-hydroxy-19-norprogesterone precursor is dissolved in an appropriate aprotic solvent (e.g., pyridine or dichloromethane with a base).
-
Addition of Acetylating Agent: Acetic anhydride or acetyl chloride is added to the solution, often at a reduced temperature to control the reaction rate.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Workup and Purification: The reaction is quenched, typically with water or a mild acid. The product is extracted into an organic solvent, washed to remove excess reagents and byproducts, dried, and concentrated. The final product, ST-1435, is then purified by column chromatography and/or recrystallization to achieve the desired purity.
Visualizations
References
Technical Support Center: Minimizing Variability in Nestorone-Based Experimental Results
Welcome to the technical support center for Nestorone-based research. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with Nestorone.
Frequently Asked Questions (FAQs)
Q1: What is Nestorone and what is its primary mechanism of action?
Nestorone®, also known as segesterone acetate, is a potent synthetic progestin.[1] It belongs to the 19-norprogesterone derivative family and is characterized by its high selectivity for the progesterone receptor (PR), with minimal to no binding to androgen, estrogen, or glucocorticoid receptors.[1][2] This high specificity makes it a "pure" progestin.[1] Its primary mechanism of action is to bind to and activate progesterone receptors (PR-A and PR-B), which in turn modulate the transcription of target genes to exert its physiological effects.[1][3]
Q2: What are the recommended storage and handling conditions for Nestorone?
To ensure the stability and integrity of Nestorone, proper storage and handling are crucial. Variability in experimental results can often be traced back to improper handling of the compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Ensures chemical stability and prevents degradation. |
| Light Exposure | Store in a light-protected container. | Prevents photodegradation. |
| Form | Solid (powder) | More stable for long-term storage compared to solutions. |
| Solvent for Stock | Dimethyl sulfoxide (DMSO) | Nestorone is soluble in DMSO.[4] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | Minimizes freeze-thaw cycles which can lead to degradation. |
Q3: How should I prepare a Nestorone stock solution for in vitro experiments?
Incorrect preparation of stock solutions is a common source of error. Following a standardized protocol is essential for reproducibility.
Experimental Protocol: Preparation of Nestorone Stock Solution
-
Materials:
-
Nestorone powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
-
Procedure: a. Allow the Nestorone powder vial and DMSO to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of Nestorone powder using a calibrated balance in a sterile environment. c. Dissolve the Nestorone powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly to ensure complete dissolution. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C and protect from light.
Q4: Which analytical method is best for measuring Nestorone concentrations in biological samples?
The choice of analytical method depends on the required sensitivity, specificity, and the nature of the sample matrix. The two most common methods are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Advantages | Disadvantages | Best Suited For |
| RIA | High sensitivity. | Potential for cross-reactivity with metabolites or other steroids, leading to non-specific interference.[5] Requires handling of radioactive materials. | Screening large numbers of samples where high specificity is not the primary concern. |
| LC-MS/MS | High specificity and sensitivity.[5] Can distinguish between Nestorone and its metabolites. Considered the gold standard for steroid hormone measurement.[6] | Higher equipment cost and requires specialized technical expertise for method development and operation.[7][8] | Accurate quantification of Nestorone in complex biological matrices like plasma, serum, and tissue homogenates. |
Troubleshooting Guides
In Vitro Experiments
Problem: I am not observing the expected biological effect of Nestorone in my cell culture experiments.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify the potential cause.
Troubleshooting workflow for lack of Nestorone effect in vitro.
Detailed Troubleshooting Steps:
-
Verify Nestorone Solution:
-
Concentration: Double-check the calculations for your stock and working solutions. Serial dilution errors can lead to significantly lower-than-expected concentrations.
-
Integrity: Prepare a fresh stock solution from the powder. Improperly stored solutions or multiple freeze-thaw cycles can lead to degradation.
-
-
Characterize Your Cell Line:
-
Progesterone Receptor (PR) Expression: Nestorone's effects are mediated through PR-A and PR-B.[3] Verify that your cell line expresses these receptors at the mRNA and protein levels using qPCR and Western blotting, respectively. The relative expression of PR-A and PR-B can influence the cellular response, as they can have different and sometimes opposing functions.[9][10][11]
-
Cell Line Authentication: Ensure your cell line is what you think it is and is free from cross-contamination.
-
-
Optimize Experimental Conditions:
-
Dose-Response: Perform a dose-response study to determine the optimal concentration of Nestorone for your specific cell line and endpoint. Effects of progestins can be dose-dependent.
-
Time-Course: Conduct a time-course experiment to identify the optimal incubation time to observe the desired effect.
-
Serum in Media: Steroid hormones present in fetal bovine serum (FBS) can interfere with your experiment. Consider using charcoal-stripped FBS to remove endogenous steroids.
-
In Vivo Experiments
Problem: I am observing high variability in plasma Nestorone concentrations in my animal studies.
Variability in in vivo studies can stem from the formulation, administration route, and animal-specific factors.
| Source of Variability | Troubleshooting/Mitigation Strategy |
| Vehicle Selection | Ensure Nestorone is fully solubilized in the chosen vehicle (e.g., sesame oil, DMSO) at the desired concentration. Incomplete dissolution will lead to inconsistent dosing.[4][12] |
| Administration Technique | For subcutaneous injections, ensure consistent injection volume, depth, and location. For oral gavage, ensure accurate delivery to the stomach.[4] |
| Animal Strain/Sex/Age | Be aware that metabolic rates and drug clearance can vary between different animal strains, sexes, and ages, leading to different pharmacokinetic profiles. |
| Sample Collection and Processing | Standardize the timing of blood collection relative to Nestorone administration. Process blood samples consistently to obtain plasma or serum and store them immediately at -80°C. Multiple freeze-thaw cycles of samples should be avoided. |
Analytical Assays
Problem: My Nestorone measurements by immunoassay (ELISA/RIA) show high background or poor reproducibility.
Immunoassays are prone to various interferences that can affect accuracy and precision.
Troubleshooting common immunoassay issues.
Detailed Troubleshooting Steps:
-
High Background:
-
Washing: Inadequate washing is a common cause of high background. Ensure all wells are washed thoroughly and consistently between steps.
-
Blocking: Optimize the blocking buffer and incubation time to prevent non-specific binding of antibodies to the plate.
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.
-
-
Poor Reproducibility:
-
Pipetting: Use calibrated pipettes and ensure consistent pipetting technique for all samples and reagents.
-
Reagents: Prepare fresh reagents and standards for each assay. Avoid repeated freeze-thaw cycles of antibodies and other critical reagents.
-
Incubation Conditions: Ensure consistent incubation times and temperatures for all plates. Avoid stacking plates in the incubator, which can lead to temperature gradients.
-
Signaling Pathway
Nestorone, as a progesterone receptor agonist, primarily signals through the classical genomic pathway. Upon binding to Nestorone, the progesterone receptor translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes.
Simplified Nestorone signaling pathway.
References
- 1. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Progesterone receptor isoform identification and subcellular localization in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dpxtechnologies.com [dpxtechnologies.com]
- 6. youtube.com [youtube.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. Expression of progesterone receptor isoforms A and B is differentially regulated by estrogen in different breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of Nestorone in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of Nestorone's poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Nestorone so low?
Nestorone is practically inactive when administered orally.[1][2] This is due to extensive first-pass metabolism in the liver, where it is rapidly broken down before it can reach systemic circulation in sufficient concentrations to be effective.[2] Studies in rabbits have shown that the potency of Nestorone is over 100-fold higher when administered subcutaneously compared to the oral route.[3]
Q2: What are the primary strategies to overcome the poor bioavailability of Nestorone?
Research has focused on non-oral, parenteral routes of administration that bypass the gastrointestinal tract and first-pass metabolism. These include:
-
Transdermal Delivery: Gels, sprays, and patches that deliver Nestorone through the skin.[4][5]
-
Vaginal Rings: Sustained-release rings that are placed in the vagina.[2][6][7][8][9]
-
Subdermal Implants: Small, rod-like implants inserted under the skin for long-term release.[1][10][11]
-
Novel Drug Delivery Systems: Advanced formulations like nanosuspensions and microneedles are being explored to enhance delivery.
Q3: How does the route of administration affect the pharmacokinetic profile of Nestorone?
The route of administration significantly alters key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and overall drug exposure (Area Under the Curve - AUC). Non-oral routes provide a more sustained and controlled release compared to the rapid elimination seen with oral administration.
Troubleshooting Guides
Transdermal Gel Formulations
Problem: Inconsistent or low serum concentrations of Nestorone after applying a transdermal gel.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Application Technique | Ensure the gel is applied to the correct surface area as specified in the protocol. The application site (e.g., abdomen, upper arms) can influence absorption.[4] Avoid rubbing the gel in too vigorously, as this can cause it to dry too quickly and may not allow for optimal absorption. |
| Variable Skin Permeability | Skin characteristics can vary between subjects. Ensure the application site is clean, dry, and free of lotions or oils. Consider performing in vitro skin permeation studies using Franz diffusion cells to assess the formulation's ability to penetrate the skin barrier. |
| Formulation Instability | The hydroalcoholic gel formulation may experience phase separation or crystallization of Nestorone over time. Visually inspect the gel for any changes in appearance. Store the formulation under appropriate temperature and humidity conditions as determined by stability studies. |
| Drug-Excipient Interactions | The choice of gelling agent, penetration enhancers, and solvents can impact drug release. Re-evaluate the composition of the gel. Ensure all excipients are compatible with Nestorone. |
Problem: Skin irritation or sensitization at the application site.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Excipient-Related Irritation | Some components of the hydroalcoholic gel, such as ethanol or penetration enhancers, can cause skin irritation. Consider screening different penetration enhancers or reducing their concentration. Evaluate the pH of the formulation to ensure it is within a physiologically acceptable range for skin. |
| Allergic Contact Dermatitis | Although rare, an allergic reaction to Nestorone or an excipient is possible. If irritation persists, consider patch testing with individual formulation components to identify the causative agent. |
Nanosuspension Formulations
Problem: Difficulty in achieving the desired particle size and stability of the Nestorone nanosuspension.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Particle Size Reduction | The parameters of the production method (e.g., pressure and number of cycles in high-pressure homogenization, or milling time and bead size in media milling) may not be optimal. Systematically vary these parameters to find the most effective conditions for particle size reduction. |
| Particle Aggregation/Ostwald Ripening | The concentration or type of stabilizer (surfactant or polymer) may be insufficient to prevent the nanoparticles from clumping together or larger particles growing at the expense of smaller ones. Screen different stabilizers and concentrations to find the optimal combination that provides a stable nanosuspension with a low polydispersity index (PDI). |
| Drug Solubility in the Dispersion Medium | The solubility of Nestorone in the aqueous medium can affect the stability of the nanosuspension. Ensure the chosen stabilizers effectively reduce the surface tension and prevent crystal growth. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Nestorone in Different Delivery Systems
| Delivery System | Dose | Cmax (pg/mL) | Tmax (hours) | AUC (pg*day/mL) | Key Findings |
| Intravenous (IV) | Single bolus | - | - | - | Bioavailability is 100% by definition. Rapid clearance with a terminal half-life of approximately 83 minutes.[1] |
| Oral | Single dose | - | - | - | Bioavailability is practically nil, around 10% of the administered dose reaches circulation.[1][12] |
| Transdermal Gel | 8 mg/day | Dose-proportional median serum levels | - | - | Effective suppression of spermatogenesis when combined with testosterone.[4] Serum concentrations can be variable between and within subjects.[4] |
| Vaginal Ring | 200 µ g/day | 918 | 3.5 | 34,181 (AUC 0-72h) | Rapid initial release followed by sustained levels.[2][6] |
| Subdermal Implant | Single 4-cm implant | 145 (initial) | - | - | Provides sustained release for up to two years, with plasma levels declining over time.[13] |
| Transdermal Spray | 3 x 90 µL sprays | ~285-290 pmol/L (plateau after 4-5 days) | ~20 | - | Feasible to achieve serum levels sufficient to block ovulation, though with substantial inter-subject variation.[8] |
Experimental Protocols
Preparation of Nestorone Transdermal Hydroalcoholic Gel
Objective: To formulate a hydroalcoholic gel for the transdermal delivery of Nestorone.
Materials:
-
Nestorone powder
-
Ethanol (95%)
-
Purified water
-
Gelling agent (e.g., Carbopol 980)
-
Penetration enhancer (e.g., propylene glycol, oleic acid)
-
Neutralizing agent (e.g., triethanolamine)
-
Magnetic stirrer and hot plate
-
pH meter
-
Viscometer
Methodology:
-
Disperse the Gelling Agent: Slowly add the gelling agent (e.g., Carbopol 980) to a vortex of purified water under constant stirring until a uniform dispersion is formed. Allow the dispersion to hydrate for at least 2 hours.
-
Prepare the Drug Solution: In a separate container, dissolve the required amount of Nestorone and the penetration enhancer in ethanol with gentle stirring.
-
Combine the Phases: Slowly add the drug solution to the hydrated gel dispersion while stirring continuously.
-
Neutralize the Gel: Adjust the pH of the gel to a range of 5.5-6.5 using a neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity and clarity.
-
Characterization:
-
Measure the pH of the final formulation.
-
Determine the viscosity using a viscometer.
-
Visually inspect for clarity, homogeneity, and the absence of aggregates.
-
Determine the drug content uniformity by taking samples from different parts of the gel and analyzing them using a validated analytical method like HPLC.
-
In Vitro Release Testing of Nestorone from a Vaginal Ring
Objective: To evaluate the in vitro release profile of Nestorone from a vaginal ring formulation.
Materials:
-
Nestorone-releasing vaginal ring
-
Dissolution apparatus (e.g., USP Apparatus 2 with paddles or a specialized setup for vaginal rings)
-
Dissolution medium (e.g., simulated vaginal fluid or a suitable buffer)
-
Constant temperature water bath (37°C)
-
Syringes and filters
-
HPLC system for drug quantification
Methodology:
-
Apparatus Setup: Set up the dissolution apparatus and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Placement: Place the vaginal ring in the dissolution vessel containing a specified volume of the dissolution medium.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw an aliquot of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Sample Analysis: Filter the collected samples and analyze the concentration of Nestorone using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount and percentage of Nestorone released at each time point. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Quantification of Nestorone in Plasma using LC-MS/MS
Objective: To develop and validate a sensitive method for the quantification of Nestorone in plasma samples.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Plasma samples
-
Nestorone reference standard
-
Internal standard (e.g., deuterated Nestorone)
-
Acetonitrile (ACN) with 1% formic acid
-
Methanol (MeOH)
-
Solid-phase extraction (SPE) cartridges or a liquid-liquid extraction protocol
-
Vortex mixer and centrifuge
Methodology:
-
Sample Preparation (Protein Precipitation and Extraction):
-
To a plasma sample, add the internal standard and acetonitrile with 1% formic acid.
-
Vortex to precipitate proteins and then centrifuge.
-
Transfer the supernatant to a clean tube.
-
Further purify the sample using solid-phase extraction or liquid-liquid extraction to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Dry down the extracted sample under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 40% MeOH in 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system.
-
Separate Nestorone from other components using a suitable C18 column and a gradient elution program.
-
Detect and quantify Nestorone using multiple reaction monitoring (MRM) mode.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using known concentrations of Nestorone standard in blank plasma.
-
Quantify the concentration of Nestorone in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Preclinical Development Workflow for Novel Nestorone Formulations.
Caption: Simplified Signaling Pathway of Nestorone via the Progesterone Receptor.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dpxtechnologies.com [dpxtechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. Contraceptive vaginal rings releasing Nestorone and ethinylestradiol: a 1-year dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
- 12. ajptonline.com [ajptonline.com]
- 13. Clinical trial with Nestorone subdermal contraceptive implants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nestorone and Other Synthetic Progestins: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Nestorone®, a potent synthetic progestin, with other widely used synthetic progestins, including levonorgestrel, norethindrone, drospirenone, and etonogestrel. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds.
Progestational and Anti-Ovulatory Efficacy: A Quantitative Comparison
The primary efficacy of a progestin in contraception lies in its ability to suppress ovulation and induce progestational changes in the endometrium. The following tables summarize the available quantitative data on the progestational activity and ovulation inhibition doses of Nestorone and other selected synthetic progestins.
Table 1: Comparative Progestational Activity
| Progestin | Progestational Potency (Relative to Progesterone) | Method of Administration | Species | Reference |
| Nestorone | ~100x | Subcutaneous | Rabbit | [1] |
| Levonorgestrel | Potent | Subcutaneous | Rabbit | [1] |
| Norethindrone | Less potent than levonorgestrel | Oral | Rabbit | N/A |
| Drospirenone | N/A | N/A | N/A | N/A |
| Etonogestrel | N/A | N/A | N/A | N/A |
Note: Direct comparative studies using standardized assays for all listed progestins are limited. The data presented is based on available literature and may not be from head-to-head comparisons.
Table 2: Ovulation Inhibition Doses in Women
| Progestin | Effective Daily Dose for Ovulation Inhibition (Monotherapy) | Formulation | Reference |
| Nestorone | 75 - 150 µg | Vaginal Ring | [2] |
| Levonorgestrel | 0.115 mg | Oral | [3] |
| Norethindrone | 3.0 mg | Oral | [4] |
| Drospirenone | 3.0 mg | Oral | [5] |
| Etonogestrel | ~60-70 µg (initial release) | Subdermal Implant |
Note: The effective dose for ovulation inhibition can vary depending on the formulation, route of administration, and whether it is combined with an estrogen.
Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for interpretation and future research. The following are detailed protocols for key experiments cited in the evaluation of these synthetic progestins.
Allen-Doisy Test for Progestational Activity (Modified)
This bioassay is a classical method to determine the progestational potency of a compound by observing its effect on the uterine endometrium of immature, estrogen-primed rabbits.
1. Animal Preparation:
-
Sexually immature female rabbits (e.g., New Zealand white) weighing approximately 1 kg are used.
-
The animals are ovariectomized to remove endogenous sources of ovarian steroids.
-
A recovery period of at least two weeks is allowed post-surgery.
2. Estrogen Priming:
-
To mimic the proliferative phase of the menstrual cycle, the rabbits are primed with a daily subcutaneous injection of estradiol benzoate (e.g., 5 µ g/day ) for 6 consecutive days.
3. Progestin Administration:
-
Following estrogen priming, the test progestin is administered daily for 5 consecutive days. The compound is typically dissolved in a suitable vehicle (e.g., sesame oil) and administered subcutaneously.
-
Multiple dose groups are used to establish a dose-response relationship. A vehicle control group receives the vehicle alone.
4. Tissue Collection and Evaluation:
-
Twenty-four hours after the final injection, the animals are euthanized.
-
The uteri are excised, trimmed of fat, and weighed.
-
The uterine horns are fixed in Bouin's solution, embedded in paraffin, sectioned, and stained with hematoxylin and eosin.
5. Histological Scoring (McPhail Index):
-
The degree of endometrial proliferation and glandular arborization is assessed microscopically and scored on a scale of 0 to +4, known as the McPhail Index:
-
0: No proliferation.
-
+1: Slight proliferation.
-
+2: Moderate proliferation with some glandular development.
-
+3: Marked proliferation with extensive glandular branching.
-
+4: Maximal proliferation with complex glandular structures filling the uterine lumen.
-
6. Data Analysis:
-
The mean McPhail Index for each dose group is calculated.
-
The dose required to produce a specific endpoint (e.g., a McPhail Index of +2) is determined to compare the relative potencies of different progestins.
Clinical Protocol for Assessment of Ovulation Inhibition
This protocol outlines a typical clinical study design to evaluate the efficacy of a hormonal contraceptive in suppressing ovulation in healthy women.
1. Subject Selection:
-
Healthy, sexually active women of reproductive age (typically 18-40 years) with a history of regular menstrual cycles are recruited.
-
Inclusion criteria often include a body mass index (BMI) within a specified range and normal baseline gynecological examination.
-
Exclusion criteria include contraindications to hormonal contraceptive use, recent pregnancy or breastfeeding, and use of medications that may interfere with the study drug.
2. Study Design:
-
A randomized, open-label or double-blind, parallel-group or crossover design may be employed.
-
A baseline menstrual cycle is typically monitored to confirm ovulatory function.
-
Participants are then administered the investigational hormonal contraceptive for one or more treatment cycles.
3. Monitoring of Ovarian Function:
-
Transvaginal Ultrasonography: Serial ultrasounds are performed (e.g., every 2-3 days) to monitor follicular development. The maximum diameter of the dominant follicle is measured. Ovulation is typically defined by the disappearance of a mature follicle.
-
Hormonal Assays: Blood samples are collected frequently (e.g., every 2-3 days) to measure serum levels of:
-
Luteinizing Hormone (LH): To detect the mid-cycle LH surge, which triggers ovulation.
-
Follicle-Stimulating Hormone (FSH): To assess follicular recruitment.
-
Estradiol (E2): To monitor follicular activity.
-
Progesterone: To confirm ovulation (a significant rise in the luteal phase indicates ovulation has occurred).
-
4. Definition of Ovulation Inhibition:
-
Ovulation is considered to be inhibited if there is no evidence of a dominant follicle reaching a pre-ovulatory size (e.g., >15 mm), no LH surge is detected, and serum progesterone levels remain low (e.g., <3 ng/mL) throughout the luteal phase.
5. Data Analysis:
-
The primary endpoint is the rate of ovulation inhibition per treatment cycle.
-
Secondary endpoints may include the maximum follicular diameter, peak estradiol levels, and the incidence of breakthrough bleeding or other adverse effects.
Signaling Pathways
The biological effects of synthetic progestins are mediated through their interaction with intracellular steroid receptors, primarily the progesterone receptor (PR) and, for some, the androgen receptor (AR).
Progesterone Receptor Signaling Pathway
Synthetic progestins mimic the action of endogenous progesterone by binding to and activating the progesterone receptor. This interaction initiates a cascade of molecular events that ultimately leads to the regulation of gene expression and the physiological effects associated with progestational activity, including ovulation inhibition.
References
- 1. Toward an optimal contraception dosing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open-label randomized comparative study of oral contraceptives between medications containing 3 mg drospirenone/30 microg ethinylestradiol and 150 microg levonogestrel/30 microg ethinylestradiol in Thai women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualizing androgen signaling and assessing its interaction with canonical Wnt signaling pathways in prostate development, morphogenesis, and regeneration | PLOS Genetics [journals.plos.org]
- 4. The use of hormonal contraceptives in fertility treatments: a committee opinion (2024) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 5. Progestagen-only oral contraceptives: comparison of the metabolic effects of levonorgestrel and norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Nestorone's Binding Affinity to the Progesterone Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nestorone's binding affinity for the progesterone receptor (PR) against other progestins. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Progesterone Receptor Binding Affinity: A Comparative Overview
Nestorone (16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione) is a potent synthetic progestin that exhibits a high and selective binding affinity for the progesterone receptor.[1][2] Its unique pharmacological profile, characterized by strong progestational activity without significant androgenic, estrogenic, or glucocorticoid effects, makes it a subject of significant interest for contraception and hormone replacement therapy.[2][3]
The following table summarizes the relative binding affinity (RBA) of Nestorone and other selected progestins to the progesterone receptor, with progesterone's affinity set as the benchmark at 100%. This data is compiled from various steroid receptor binding studies.
| Progestin | Relative Binding Affinity (RBA) for Progesterone Receptor (%) |
| Progesterone | 100 |
| Nestorone | High |
| 3-keto-desogestrel | Higher than Nestorone |
| Levonorgestrel | Lower than Nestorone |
| Norethisterone | Lower than Levonorgestrel |
| Gestodene | High |
| Medroxyprogesterone Acetate | Varies by study |
Note: The exact quantitative values for RBA can vary between studies due to different experimental conditions. The table reflects the general ranking of binding affinities as reported in the cited literature.
Experimental Protocols for Determining Progesterone Receptor Binding Affinity
The binding affinity of progestins to the progesterone receptor is primarily determined through two key types of in vitro assays: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (e.g., Nestorone) to displace a radiolabeled progestin from the progesterone receptor.
Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a compound for the progesterone receptor.
General Protocol:
-
Preparation of Receptor Source: A cytosolic fraction containing progesterone receptors is prepared from a suitable source, such as human breast cancer cell lines (e.g., MCF-7 or T47D) or animal uterine tissue.[4]
-
Radioligand: A radiolabeled progestin with high affinity for the PR, such as [³H]-Progesterone or [³H]-ORG 2058, is used.[5]
-
Competition Reaction: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to progesterone.
Diagram of Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Reporter Gene Assay
This cell-based assay measures the functional consequence of a ligand binding to the progesterone receptor, which is the activation or inhibition of gene transcription.
Objective: To determine the potency (EC50) and efficacy of a compound as a progesterone receptor agonist or antagonist.
General Protocol:
-
Cell Culture and Transfection: A suitable human cell line (e.g., HeLa or T47D) is transiently or stably transfected with two plasmids:
-
An expression vector for the human progesterone receptor.
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[6]
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Diagram of Experimental Workflow:
Caption: Workflow for a progesterone receptor reporter gene assay.
Progesterone Receptor Signaling Pathway
The progesterone receptor is a ligand-activated transcription factor that mediates the effects of progesterone. Upon binding to progesterone or a progestin like Nestorone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.[7] There are two main isoforms of the progesterone receptor, PR-A and PR-B, which can have different transcriptional activities.[7]
In addition to this classical genomic pathway, progesterone can also initiate rapid, non-genomic signaling through membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades.
Diagram of Progesterone Receptor Signaling Pathway:
Caption: Classical genomic signaling pathway of the progesterone receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Nestorone and Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo performance of two progestins, Nestorone® (segesterone acetate) and levonorgestrel. The information presented is collated from preclinical in vivo studies to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
Nestorone and levonorgestrel are synthetic progestins with distinct receptor binding profiles and in vivo activities. In direct comparative studies, Nestorone emerges as a highly potent progestin with virtually no androgenic activity. In contrast, levonorgestrel, while also a potent progestin, exhibits significant androgenic properties. This fundamental difference in their pharmacological profiles dictates their potential therapeutic applications and side-effect profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from in vivo comparative studies of Nestorone and levonorgestrel.
Table 1: Progestational Activity
| Parameter | Nestorone | Levonorgestrel | Animal Model | Reference |
| Ovulation Inhibition (ED₅₀) | 1.32 mg/kg (s.c.) | Not explicitly quantified in direct comparison | Rat | [1] |
| McPhail Index | Most potent | Less potent than Nestorone | Rabbit | [2] |
| Pregnancy Maintenance | Most potent | Less potent than Nestorone | Rat | [2] |
Note: While direct quantitative comparison for all parameters is not available in a single study, the qualitative data consistently indicates Nestorone's higher progestational potency.
Table 2: Androgenic Activity (Hershberger Assay)
| Parameter | Nestorone | Levonorgestrel | Animal Model | Reference |
| Ventral Prostate Stimulation | No activity | Significant stimulation | Castrated Rat | [2] |
| Levator Ani Muscle Stimulation | No activity | Significant stimulation | Castrated Rat | [2] |
Table 3: Receptor Binding Affinity
| Receptor | Nestorone (Relative Binding Affinity %) | Levonorgestrel (Relative Binding Affinity %) | Reference |
| Progesterone Receptor (PR) | High | High | [2] |
| Androgen Receptor (AR) | Negligible (<0.2% of testosterone) | Significant (40-70% of testosterone) | [2] |
| Estrogen Receptor (ER) | No binding | No binding | [2] |
| Glucocorticoid Receptor (GR) | Significant binding (in vitro), no in vivo activity | Not reported in direct comparison | [2] |
| Sex Hormone Binding Globulin (SHBG) | No binding | Significant binding | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.
Ovulation Inhibition Assay in Rats
Objective: To determine the effective dose (ED₅₀) of a progestin required to inhibit ovulation in cycling female rats.
Protocol:
-
Animal Model: Adult female Sprague-Dawley rats with regular 4-day estrous cycles are used. Vaginal smears are monitored daily to confirm cyclicity.
-
Drug Administration: On the morning of proestrus (Day 2 of the cycle, between 08:30 and 09:00), rats are administered a single subcutaneous (s.c.) injection of the test compound (Nestorone or levonorgestrel) dissolved in a suitable vehicle (e.g., sesame oil). A range of doses is used to determine the dose-response relationship. A control group receives the vehicle only.
-
Endpoint Assessment: On the morning of expected estrus (Day 3), the rats are euthanized. The oviducts are dissected and examined under a microscope to count the number of ova.
-
Data Analysis: The percentage of rats in which ovulation is inhibited (absence of ova in the oviducts) is calculated for each dose group. The ED₅₀, the dose at which 50% of the animals show ovulation inhibition, is then calculated using a probit analysis.[1]
McPhail Test (Progestational Activity) in Rabbits
Objective: To assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature, estrogen-primed female rabbits.
Protocol:
-
Animal Model: Immature female rabbits (e.g., New Zealand White) are used.
-
Estrogen Priming: The rabbits are primed with daily injections of estradiol for 6 days to induce endometrial proliferation.
-
Drug Administration: Following the estrogen priming period, the test compound is administered subcutaneously daily for 5 days. A control group receives the vehicle.
-
Endpoint Assessment: On the day after the last injection, the animals are euthanized, and the uteri are dissected. The uteri are fixed, sectioned, and stained for histological examination.
-
Data Analysis: The degree of glandular proliferation in the endometrium is scored on a scale of 0 to +4 (McPhail Index). A higher score indicates greater progestational activity.
Hershberger Assay (Androgenic and Anabolic Activity) in Rats
Objective: To assess the androgenic and anabolic activity of a compound by measuring the weight changes in androgen-sensitive tissues of castrated male rats.
Protocol:
-
Animal Model: Immature male rats (e.g., Sprague-Dawley) are castrated at approximately 21 days of age.
-
Drug Administration: After a post-castration recovery period of 7-10 days, the rats are treated with daily subcutaneous injections of the test compound for 7-10 consecutive days. A positive control group receives testosterone propionate, and a negative control group receives the vehicle.
-
Endpoint Assessment: On the day after the final dose, the animals are euthanized. The following androgen-sensitive tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), and the levator ani muscle.
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups. A statistically significant increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity, while an increase in the weight of the levator ani muscle suggests anabolic activity.[2]
Signaling Pathways and Mechanisms of Action
The differential effects of Nestorone and levonorgestrel can be attributed to their distinct interactions with steroid hormone receptors, which in turn modulate downstream signaling pathways.
Progestogenic and Anti-Ovulatory Action
Both Nestorone and levonorgestrel exert their primary contraceptive effect by acting as agonists of the progesterone receptor (PR). This activation in the hypothalamus and pituitary gland leads to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the secretion of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The suppression of the mid-cycle LH surge is the key mechanism for inhibiting ovulation.
Androgenic Side Effects Pathway
Levonorgestrel's significant binding to the androgen receptor (AR) can lead to androgenic side effects. When levonorgestrel binds to and activates the AR in target tissues such as skin and hair follicles, it can mimic the effects of endogenous androgens like testosterone and dihydrotestosterone (DHT). This can result in clinical manifestations such as acne and hirsutism. In contrast, Nestorone's negligible affinity for the AR means it is largely devoid of these androgenic effects.
Conclusion
The in vivo data clearly delineates Nestorone as a highly selective and potent progestin with a notable absence of androgenic activity. Levonorgestrel, while an effective progestin, carries the liability of androgen receptor activation, which can translate to undesirable side effects. This comparative guide underscores the importance of considering the complete pharmacological profile of a progestin in the context of its intended therapeutic use. For applications where high progestational potency is required without androgenic effects, Nestorone presents a significant advantage.
References
- 1. Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Nestoron and Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of the natural hormone progesterone and the synthetic progestin Nestoron (segesterone acetate). The information presented is based on preclinical experimental data, offering insights into their mechanisms of action, efficacy in various models of neurological injury, and the signaling pathways they modulate.
Introduction
Neuroinflammation, oxidative stress, and apoptosis are key pathological processes that contribute to neuronal damage in various neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases. Both progesterone and this compound have emerged as promising neuroprotective agents, demonstrating the ability to mitigate these detrimental processes in preclinical studies. This guide offers a side-by-side comparison of their effects to aid researchers and drug development professionals in evaluating their therapeutic potential.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data from various experimental studies, providing a direct comparison of the neuroprotective effects of this compound and progesterone.
Table 1: Neuroprotection in Experimental Stroke (Middle Cerebral Artery Occlusion - MCAO)
| Parameter | Progesterone | This compound | Animal Model | Reference |
| Infarct Volume Reduction | 34-39% reduction with pre- or post-treatment | Significant reduction in infarct size | Male Wistar Rats | [1] |
| Attenuation of infarct volume with 8 and 16 mg/kg doses | - | Male Sprague-Dawley Rats | [2] | |
| - | Greater reduction in infarct size at 10 µg/kg vs. 5 and 80 µg/kg | Adult Male Rats | [3] | |
| - | Significant reduction in infarct size | Adult and Aged Male Rats | [4] | |
| Neurological Deficit Improvement | Improved neurological function | Marked improvements in behavioral outcomes (adhesive removal and rotarod tests) | Male Wistar Rats, Adult and Aged Male Rats | [1][4] |
| Improved functional outcomes up to 3 weeks post-stroke | Significantly prevented functional impairments | Male Sprague-Dawley Rats, Adult Male Rats | [2][3] | |
| Therapeutic Window | Neuroprotective when administered up to 6 hours post-ischemia | Effective with 6-hour post-ischemic administration | Male Sprague-Dawley Rats, Adult Male Rats | [2][3] |
| - | Wide, age-independent therapeutic window (18 hours after symptom onset) | Adult and Aged Male Rats | [4] |
Table 2: Anti-Inflammatory and Pro-Survival Effects
| Parameter | Progesterone | This compound | Animal/Cell Model | Reference |
| Microglia and Astrocyte Activation | Decreased activation of microglia and astrocytes | Decreased astrocyte activation; subsided microgliosis | TBI models, Wobbler Mice | [5][6][7] |
| Pro-inflammatory Cytokines | Decreased IL-1β and TNF-α | Down-regulated TNFα and iNOS mRNAs | TBI models, Wobbler Mice | [5][6][7] |
| Anti-inflammatory Cytokines | Increased IL-10 | - | TBI models | [5][6] |
| Neuronal Survival | Increased neuronal survival | Normalized motoneuron abnormalities | Intracerebral Hemorrhage models, Wobbler Mice | [7][8] |
| Apoptosis | Reduced apoptosis, decreased caspase-3, increased Bcl-2/Bax ratio | - | TBI and SAH models | [9][10] |
| Myelin Regeneration | - | Stimulated myelin repair and replenishment of mature oligodendrocytes | Cuprizone-induced demyelination model | [11] |
Table 3: Effects on Oxidative Stress
| Parameter | Progesterone | This compound | Animal/Cell Model | Reference |
| Oxidative Stress Markers | Decreased lipid peroxidation and protein carbonyl formation | - | TBI and ICH models | [12][13] |
| Antioxidant Enzyme Activity | Elevated Superoxide Dismutase (SOD) activity | - | Subarachnoid Hemorrhage models | [10] |
| Mitochondrial Function | Reduced mitochondrial ROS production | Rescued mitochondrial respiration | In vitro and in vivo models | [14][15] |
Mechanisms of Action and Signaling Pathways
Both this compound and progesterone exert their neuroprotective effects through multiple mechanisms, primarily mediated by their interaction with progesterone receptors (PRs).
Progesterone has been shown to activate several key signaling pathways crucial for neuronal survival and function.[16][17] These include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[16][18][19][20] Activation of these pathways leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the promotion of growth factors such as brain-derived neurotrophic factor (BDNF).[12][19] Furthermore, progesterone can reduce excitotoxicity and modulate the inflammatory response by decreasing the production of pro-inflammatory cytokines.[5][6][9]
This compound , as a selective PR agonist, is thought to exert its neuroprotective effects primarily through PR-mediated mechanisms.[4][7] Studies suggest that this compound's benefits are not dependent on conversion to other neuroactive metabolites, unlike progesterone which can be metabolized to allopregnanolone.[3] Its potent anti-inflammatory effects, including the suppression of microglial and astrocyte activation and the downregulation of pro-inflammatory mediators, are key to its neuroprotective action.[7]
Below are diagrams illustrating the key signaling pathways involved in the neuroprotective effects of progesterone.
Caption: Progesterone's PI3K/Akt signaling pathway promoting neuronal survival.
Caption: Progesterone's MAPK/ERK signaling pathway leading to neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model for Stroke
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.[1][2]
-
Surgical Procedure: An intraluminal suture is inserted to occlude the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion is achieved by withdrawing the suture after a specified period (e.g., 2 hours).[1] In some studies, permanent MCAO is induced.[2]
-
Drug Administration:
-
Progesterone: Administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections at doses ranging from 8 to 32 mg/kg.[2] Treatment can be initiated either before or at various time points after MCAO.[1][2]
-
This compound: Continuously administered via a subcutaneously implanted osmotic pump (e.g., 10 µ g/day ) or through intranasal delivery (0.08 mg/kg).[21]
-
-
Outcome Measures:
-
Infarct Volume: Assessed 48 hours or later post-MCAO by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.[1][2]
-
Neurological Deficit Scoring: Evaluated using various behavioral tests such as the rotarod test, adhesive removal test, and grip strength test at different time points post-injury.[2]
-
Caption: Experimental workflow for the MCAO model.
Cuprizone-Induced Demyelination Model
-
Animal Model: Female mice.[11]
-
Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for several weeks to induce demyelination in the corpus callosum and cerebral cortex.
-
Drug Administration:
-
This compound: Administered via subcutaneous implantation of pellets or daily injections (e.g., 8 µ g/day ).[11]
-
-
Outcome Measures:
-
Myelination Status: Assessed by immunohistochemistry for myelin basic protein (MBP) and other myelin markers.
-
Oligodendrocyte Population: Quantified by staining for oligodendrocyte precursor cells and mature oligodendrocytes.
-
Inflammatory Response: Evaluated by measuring the density of activated microglia and astrocytes.
-
Conclusion
Both progesterone and this compound demonstrate significant neuroprotective effects in a range of preclinical models of neurological injury. Progesterone's benefits are well-documented and appear to be mediated through multiple signaling pathways that converge on reducing inflammation, oxidative stress, and apoptosis. This compound, as a highly selective progesterone receptor agonist, shows promise with a potentially wider therapeutic window and efficacy in promoting myelin repair. Its targeted action may offer a more favorable side-effect profile compared to progesterone, which can have broader hormonal effects.
Further research, particularly head-to-head comparative studies with standardized models and outcome measures, is warranted to fully elucidate the relative therapeutic potential of these two compounds. The data presented in this guide provides a solid foundation for researchers and drug development professionals to design future studies and advance the clinical translation of these promising neuroprotective agents.
References
- 1. Progesterone is neuroprotective after transient middle cerebral artery occlusion in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone in experimental permanent stroke: a dose-response and therapeutic time-window study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. Progesterone induces neuroprotection associated with immune/inflammatory modulation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone induces neuroprotection associated with immune/inflammatory modulation in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The progesterone receptor agonist Nestorone holds back proinflammatory mediators and neuropathology in the wobbler mouse model of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROGESTERONE EXERTS NEUROPROTECTIVE EFFECTS AFTER BRAIN INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progesterone alleviates acute brain injury via reducing apoptosis and oxidative stress in a rat experimental subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nestorone®, a 19nor‐progesterone derivative boosts remyelination in an animal model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain-derived neuerotrophic factor and related mechanisms that mediate and influence progesterone-induced neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progesterone exerts neuroprotective effects and improves long-term neurologic outcome after intracerebral hemorrhage in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contraceptive drug, Nestorone, enhances stem cell-mediated remodeling of the stroke brain by dampening inflammation and rescuing mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progesterone and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Progesterone increases brain-derived neuroptrophic factor expression and protects against glutamate toxicity in a mitogen-activated protein kinase- and phosphoinositide-3 kinase-dependent manner in cerebral cortical explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progesterone reduces inflammation and apoptosis in neonatal rats with hypoxic ischemic brain damage through the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progesterone attenuates neurological deficits and exerts a protective effect on damaged axons via the PI3K/AKT/mTOR-dependent pathway in a mouse model of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
cross-reactivity studies of Nestoron with other hormone receptors
For Researchers, Scientists, and Drug Development Professionals
Nestorone (segesterone acetate) is a potent synthetic progestin known for its high selectivity for the progesterone receptor (PR). This high selectivity is a key factor in its favorable safety profile, minimizing off-target effects commonly associated with less selective progestins. This guide provides a comparative analysis of Nestorone's cross-reactivity with other key steroid hormone receptors, supported by available experimental data.
Quantitative Cross-Reactivity Profile
Nestorone exhibits a highly favorable selectivity profile, binding with high affinity to the progesterone receptor while demonstrating significantly lower affinity for other steroid receptors. This minimizes the potential for androgenic, estrogenic, or glucocorticoid-related side effects.[1][2][3]
| Receptor Family | Target Receptor | Nestorone Binding Affinity (Relative to Natural Ligand) | In Vivo Activity |
| Progestogen | Progesterone Receptor (PR) | High | Potent progestational activity[1] |
| Androgen | Androgen Receptor (AR) | Very Low (500- to 600-fold less than testosterone)[1] | No significant androgenic or anabolic activity[1][4] |
| Estrogen | Estrogen Receptor (ER) | No significant binding[1][5] | No significant estrogenic activity[1][4] |
| Glucocorticoid | Glucocorticoid Receptor (GR) | Significant binding reported[6] | No significant glucocorticoid activity observed in vivo[6] |
| Mineralocorticoid | Mineralocorticoid Receptor (MR) | Data not available in the reviewed literature | Not determined |
Experimental Methodologies
The assessment of Nestorone's receptor cross-reactivity typically involves two key types of in vitro assays: competitive binding assays and transactivation assays.
Competitive Binding Assays
These assays are fundamental in determining the binding affinity of a compound (in this case, Nestorone) to a specific receptor. The principle lies in the competition between a labeled, high-affinity ligand and the unlabeled test compound for binding to the receptor.
Generalized Protocol:
-
Receptor Preparation: A source of the target receptor is prepared. This can be in the form of purified recombinant receptor protein, cell lysates, or tissue homogenates known to express the receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled or fluorescently labeled ligand known to bind with high affinity to the receptor.
-
Competition: Increasing concentrations of the unlabeled test compound (Nestorone) are added to the incubation mixture.
-
Separation: After reaching equilibrium, the receptor-bound ligand is separated from the unbound ligand. This can be achieved through various methods such as filtration, centrifugation, or size-exclusion chromatography.
-
Quantification: The amount of labeled ligand bound to the receptor is quantified using an appropriate detection method (e.g., scintillation counting for radiolabels, fluorescence detection for fluorescent labels).
-
Data Analysis: The data is plotted as the percentage of labeled ligand displaced versus the concentration of the unlabeled test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound required to displace 50% of the labeled ligand. The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.
Transactivation Assays
Transactivation assays measure the functional consequence of a ligand binding to its receptor, specifically the receptor's ability to act as a transcription factor and regulate gene expression.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line that does not endogenously express the receptor of interest is used. These cells are co-transfected with two plasmids:
-
An expression vector containing the gene for the human hormone receptor (e.g., androgen receptor).
-
A reporter vector containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with specific hormone response elements (HREs).
-
-
Treatment: The transfected cells are then treated with varying concentrations of the test compound (Nestorone). A known agonist for the receptor is used as a positive control.
-
Incubation: The cells are incubated to allow for ligand binding, receptor activation, nuclear translocation, and subsequent activation or inhibition of reporter gene expression.
-
Cell Lysis and Reporter Gene Assay: After the incubation period, the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: The reporter gene activity is plotted against the concentration of the test compound. This allows for the determination of the EC50 (concentration for 50% maximal activation) for agonists or IC50 (concentration for 50% maximal inhibition) for antagonists.
Signaling Pathways of Cross-Reactive Receptors
Understanding the signaling pathways of the androgen, estrogen, and glucocorticoid receptors provides context for the potential off-target effects of cross-reactive compounds.
Androgen Receptor (AR) Signaling
The androgen receptor, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA to regulate the transcription of target genes involved in male sexual development and function.
Estrogen Receptor (ER) Signaling
Estrogen receptors (ERα and ERβ) are activated by estrogens, primarily estradiol. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) to modulate the expression of genes crucial for female reproductive development and other physiological processes.
Glucocorticoid Receptor (GR) Signaling
Glucocorticoids, such as cortisol, bind to the glucocorticoid receptor in the cytoplasm. This causes the dissociation of heat shock proteins, allowing the receptor-ligand complex to move to the nucleus, where it dimerizes and binds to glucocorticoid response elements (GREs), influencing genes involved in metabolism, inflammation, and stress response.
Conclusion
The available data strongly indicate that Nestorone is a highly selective progestin with minimal cross-reactivity for androgen and estrogen receptors, and although it may show some binding to the glucocorticoid receptor, this does not translate into significant in vivo glucocorticoid activity. This high degree of selectivity underscores its potential for a favorable safety profile in clinical applications such as contraception and hormone replacement therapy. Further studies to quantify the binding affinity for the mineralocorticoid receptor would provide a more complete understanding of its cross-reactivity profile.
References
- 1. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Mechanism of Action of Segesterone Acetate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Segesterone Acetate (SA) with other commonly used progestins, offering researchers, scientists, and drug development professionals a detailed analysis of its mechanism of action supported by experimental data.
Core Mechanism of Action of Segesterone Acetate
Segesterone Acetate is a potent synthetic progestin that exerts its primary contraceptive effect through the selective agonism of the progesterone receptor (PR).[1][2][3] This high affinity and activity at the PR leads to the inhibition of the mid-cycle surge of luteinizing hormone (LH), thereby preventing ovulation.[3][4] Notably, SA exhibits minimal binding to androgen and estrogen receptors, resulting in a favorable side-effect profile with low androgenicity.[3] While some affinity for the glucocorticoid receptor has been observed, it does not translate to significant glucocorticoid activity in vivo. Due to rapid first-pass metabolism, SA is not orally active and is formulated for parenteral administration, such as in vaginal rings and implants.[3]
Comparative Analysis of Progestin Receptor Binding Profiles
The selectivity and potency of progestins are determined by their binding affinities to various steroid receptors. The following table summarizes the relative binding affinities (RBA) of Segesterone Acetate and its alternatives for the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors.
| Progestin | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Estrogen Receptor (ER) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
| Segesterone Acetate | 100-272 (relative to Progesterone) | Low | Negligible | 38 (relative to Dexamethasone) | Low |
| Levonorgestrel | 155 | 60 | <1 | 1 | 75 |
| Norethindrone Acetate | 150 | 60 | <1 | 15 | 25 |
| Drospirenone | 100 | 40 (antagonist) | <1 | <1 | 250 (antagonist) |
| Etonogestrel | 150 | 50 | <1 | 15 | <1 |
Note: RBA values are compiled from various sources and may have been determined using different experimental conditions. Progesterone or a relevant potent agonist/antagonist is used as the reference compound (100%).
Comparative Potency in Ovulation Inhibition
The primary mechanism for the contraceptive efficacy of progestins is the inhibition of ovulation. The following table compares the approximate daily doses required for 99% ovulation inhibition.
| Progestin | Approximate 99% Ovulation Inhibiting Dose (µ g/day ) |
| Segesterone Acetate | 150 |
| Levonorgestrel | 60 |
| Norethindrone Acetate | 400 |
| Drospirenone | 3000 |
| Etonogestrel | 60 |
Note: These doses are estimates based on various clinical studies and may vary depending on the formulation and individual patient factors.
Experimental Protocols
Steroid Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the relative binding affinity of a test compound to a steroid receptor.
a. Materials:
-
Target receptor (e.g., purified recombinant human progesterone receptor)
-
Radiolabeled ligand (e.g., [³H]-Progesterone)
-
Test compound (Segesterone Acetate or alternative progestin)
-
Unlabeled reference compound (e.g., Progesterone)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and cocktail
-
Scintillation counter
-
96-well plates
b. Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled reference compound.
-
In a 96-well plate, add a fixed concentration of the target receptor and the radiolabeled ligand to each well.
-
Add the serially diluted test compound or reference compound to the respective wells. Include control wells with only the receptor and radioligand (total binding) and wells with a high concentration of the unlabeled reference compound (non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter or charcoal-dextran adsorption.
-
Transfer the filter paper or the supernatant to scintillation vials containing scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test and reference compounds.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the log concentration of the compound.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
In Vivo Ovulation Inhibition Assay (Rat Model)
This protocol describes a common method to assess the in vivo potency of a progestin in inhibiting ovulation.
a. Animals:
-
Mature, regularly cycling female rats (e.g., Sprague-Dawley).
b. Materials:
-
Test compound (Segesterone Acetate or alternative progestin) formulated in a suitable vehicle (e.g., sesame oil).
-
Vehicle control.
-
Hormones for ovulation induction (e.g., pregnant mare's serum gonadotropin - PMSG, and human chorionic gonadotropin - hCG), if a synchronized ovulation model is used.
-
Saline solution.
-
Microscope.
c. Procedure:
-
Monitor the estrous cycle of the rats by vaginal smear to select animals in the proestrus stage.
-
Administer the test compound or vehicle control subcutaneously or orally at various dose levels for a specified number of days (e.g., 4 days).
-
On the evening of proestrus, administer hCG to induce ovulation in a synchronized model, or monitor for spontaneous ovulation.
-
The following morning (day of expected ovulation), euthanize the animals.
-
Dissect the oviducts and place them in a petri dish containing saline.
-
Under a microscope, gently tease open the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Count the number of oocytes in each oviduct.
-
Calculate the percentage of animals in each dose group in which ovulation is inhibited (no oocytes present).
-
Determine the ED50 value (the dose that inhibits ovulation in 50% of the animals) by plotting the percentage of ovulation inhibition against the log dose of the compound.
Visualizing the Mechanism and Workflow
Signaling Pathway of Segesterone Acetate
Caption: Signaling pathway of Segesterone Acetate leading to ovulation inhibition.
Experimental Workflow for Progestin Validation
Caption: A typical experimental workflow for validating a novel progestin.
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Nestorone
Nestorone®, a potent synthetic progestin, has garnered significant attention for its unique pharmacological profile, characterized by high progestational activity and a notable lack of off-target effects. This guide provides a comprehensive comparison of the in vitro and in vivo properties of Nestorone, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
In Vitro Effects: High Affinity and Selectivity for the Progesterone Receptor
Nestorone's in vitro profile is distinguished by its high binding affinity and specificity for the progesterone receptor (PR), with minimal interaction with other steroid receptors. This selectivity is a key factor in its favorable in vivo safety and tolerability profile.
Table 1: Comparative Receptor Binding Affinity of Nestorone and Other Progestins
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Sex Hormone Binding Globulin (SHBG) |
| Nestorone | High | Very Low (500-600 fold less than testosterone)[1] | No Binding[1] | Significant Binding[1] | No Binding[1] |
| Levonorgestrel | High | Significant Binding (40-70% of testosterone)[1] | No Binding[1] | Not Reported | Significant Binding[1] |
| 3-Keto-desogestrel | Very High (Higher than Nestorone)[1] | Significant Binding (40-70% of testosterone)[1] | No Binding[1] | Not Reported | Significant Binding[1] |
| Progesterone | Moderate | Not Reported | Not Reported | Not Reported | Not Reported |
Source: Kumar et al., 2000[1]
In receptor transactivation experiments, Nestorone has demonstrated greater potency in activating the human progesterone receptor compared to progesterone itself.[2][3] This heightened activity is attributed to additional stabilizing contacts it forms within the ligand-binding domain of the receptor.[2][3] Conversely, it shows negligible ability to transactivate the androgen receptor.[2][3]
While Nestorone exhibits significant binding to the glucocorticoid receptor (GR) in vitro, this does not translate to glucocorticoid activity in vivo.[1][4] Furthermore, studies on its metabolites have revealed that they have limited activity on GABA-A receptors, unlike some metabolites of progesterone.[2][3]
In Vivo Effects: Potent Progestational Activity Without Androgenic or Estrogenic Effects
Nestorone's potent progestational activity observed in vitro is consistently demonstrated in various in vivo models. When administered subcutaneously, it is significantly more potent than when given orally.[1]
Table 2: In Vivo Progestational and Androgenic Activity of Nestorone
| Bioassay | Species | Nestorone Effect | Comparison |
| Progestational Activity (McPhail Index) | Immature Rabbits | Most potent progestin | More potent than levonorgestrel and progesterone[1] |
| Pregnancy Maintenance | Rats | Most potent progestin | More potent than levonorgestrel and progesterone[1] |
| Ovulation Inhibition | Rats | Most potent progestin | More potent than levonorgestrel and progesterone[1] |
| Androgenic Activity (Ventral Prostate Growth) | Castrated Immature Rats | No activity | Levonorgestrel and 3-keto-desogestrel showed activity[1] |
| Anabolic Activity (Levator Ani Growth) | Castrated Immature Rats | No activity | Levonorgestrel and 3-keto-desogestrel showed activity[1] |
| Estrogenic Activity (Uterotropic Assay) | Immature Ovariectomized Rats | No activity | Estradiol and levonorgestrel showed activity[1] |
| Glucocorticoid Activity | In vivo models | No activity | Despite in vitro binding to GR[1][4] |
Source: Kumar et al., 2000[1]
In clinical applications, Nestorone has proven effective in suppressing ovulation in women when delivered via vaginal rings.[5] In men, a combination of Nestorone and testosterone transdermal gel has been shown to effectively suppress spermatogenesis by markedly reducing serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, demonstrating its potential as a male contraceptive.[6][7] Studies in rats indicate that Nestorone's antiovulatory effect is mediated through the inhibition of LH secretion without affecting LH synthesis.[8]
Pharmacokinetic studies in rats after a single subcutaneous dose of tritium-labeled Nestorone showed peak blood and plasma concentrations at 2 hours post-dose, with a terminal elimination half-life of 15.6 hours.[9] The primary route of excretion was found to be through feces, suggesting significant biliary excretion.[9]
Recent research has also highlighted the neuroprotective and neuroregenerative properties of Nestorone in various animal models of central nervous system diseases.[10]
Experimental Protocols
A variety of established experimental protocols have been utilized to characterize the in vitro and in vivo effects of Nestorone.
In Vitro Assays:
-
Steroid Receptor Binding Assays: These competitive binding assays are used to determine the affinity of Nestorone for various steroid receptors (PR, AR, ER, GR). The protocol typically involves incubating radiolabeled steroids with receptor preparations in the presence of varying concentrations of Nestorone. The displacement of the radiolabeled steroid is measured to calculate the binding affinity.
-
Receptor Transactivation Assays: These assays are performed in cultured cells that are co-transfected with a plasmid encoding the steroid receptor of interest and a reporter gene linked to a hormone-responsive element. The cells are then treated with Nestorone, and the expression of the reporter gene is measured to determine the extent of receptor activation.[2][3]
In Vivo Bioassays:
-
McPhail Index (Rabbit): This classic assay measures the progestational activity of a compound by assessing the endometrial proliferation in immature female rabbits primed with estrogen.
-
Pregnancy Maintenance Assay (Rat): This assay evaluates the ability of a progestin to maintain pregnancy in ovariectomized pregnant rats.
-
Ovulation Inhibition Assay (Rat): This test determines the dose of a progestin required to block ovulation in cycling female rats.[8]
-
Androgenic and Anabolic Activity Assays (Rat): The androgenic activity is assessed by measuring the weight of the ventral prostate, while anabolic activity is determined by the weight of the levator ani muscle in castrated immature male rats following treatment with the test compound.[1]
-
Uterotropic Assay (Rat): This assay is used to assess estrogenic activity by measuring the increase in uterine weight in immature or ovariectomized female rats.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Nestorone is through its interaction with the progesterone receptor, initiating a cascade of downstream signaling events.
The workflow for evaluating a novel progestin like Nestorone typically involves a multi-step process, starting from in vitro characterization to in vivo efficacy and safety studies.
References
- 1. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Progestin Nestorone, Testosterone Promising as Transdermal Male Contraceptive | MDedge [mdedge.com]
- 8. The effect of Nestorone on gonadotropic cells in pituitary of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose pharmacokinetics of Nestorone, a potential female-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nestorone (segesterone acetate) effects on neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nestorone and Other Progesterone Receptor Agonists for Researchers
This guide provides a detailed comparison of Nestorone with other progesterone receptor agonists, focusing on experimental data from head-to-head preclinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Nestorone's pharmacological profile.
Progesterone Receptor Signaling Pathway
Progesterone receptors (PRs) are members of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to a progesterone receptor agonist like Nestorone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-regulators and the initiation or repression of gene transcription.[1][2] This classical genomic pathway modulates a wide range of physiological processes. Additionally, progestins can activate rapid, non-genomic signaling pathways by interacting with membrane-associated PRs, leading to the activation of intracellular signaling cascades such as the Src/MAPK pathway.[3][4]
Comparative Pharmacological Profile
A key preclinical study by Kumar et al. (2000) provides a head-to-head comparison of the pharmacological profile of Nestorone with other progestins, including levonorgestrel and 3-keto-desogestrel (the active metabolite of desogestrel).[5][6][7] The study evaluated receptor binding affinities and in vivo biological activities.
Receptor Binding Affinity
The relative binding affinities of Nestorone and other progestins to progesterone (PR), androgen (AR), and estrogen (ER) receptors were determined using competitive binding assays.
Table 1: Relative Binding Affinity of Progestins to Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| Progesterone | 100 | <0.1 | <0.1 |
| Nestorone | 100 | <0.2 | <0.1 |
| Levonorgestrel | 75 | 50 | <0.1 |
| 3-keto-desogestrel | 150 | 50 | <0.1 |
| Data is presented as relative binding affinity compared to the reference steroid for each receptor (Progesterone for PR, Testosterone for AR, and Estradiol for ER), which is set at 100%. Data sourced from Kumar et al. (2000).[5][6][7] |
These data indicate that while 3-keto-desogestrel has the highest affinity for the progesterone receptor, both levonorgestrel and 3-keto-desogestrel show significant binding to the androgen receptor.[5][6][7] In contrast, Nestorone demonstrates high affinity for the progesterone receptor with negligible binding to the androgen and estrogen receptors.[5][6][7]
In Vivo Biological Activity
The progestational and androgenic activities of Nestorone and comparators were assessed through in vivo bioassays in animal models.
Table 2: In Vivo Progestational and Androgenic Activity
| Compound | Progestational Activity (McPhail Index) | Androgenic Activity (Ventral Prostate Weight) | Anabolic Activity (Levator Ani Muscle Weight) |
| Progesterone | + | - | - |
| Nestorone | ++++ | - | - |
| Levonorgestrel | ++ | ++ | ++ |
| Activity is represented qualitatively: ++++ (very high), ++ (moderate), + (low), - (no activity). Data sourced from Kumar et al. (2000).[5][6][7] |
In these in vivo assays, Nestorone was found to be the most potent progestin.[5][6][7] Importantly, and correlating with its receptor binding profile, Nestorone showed no androgenic or anabolic activity, whereas levonorgestrel demonstrated significant androgenic effects.[5][6][7]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative studies.
Steroid Receptor Binding Assays
Objective: To determine the in vitro binding affinity of test compounds to specific steroid hormone receptors.
General Protocol:
-
Receptor Preparation: Cytosol containing the target receptor (e.g., progesterone or androgen receptor) is prepared from appropriate animal tissues (e.g., rabbit uterus for PR, rat prostate for AR) through homogenization and ultracentrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled steroid (e.g., ³H-progesterone for PR, ³H-R1881 for AR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Nestorone, levonorgestrel).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Unbound steroid is removed, typically using dextran-coated charcoal, which adsorbs the free steroid.
-
Quantification: The amount of radiolabeled steroid bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled steroid (IC50) is calculated. The relative binding affinity is then determined by comparing the IC50 of the test compound to that of a reference steroid.
In Vivo Progestational Activity (McPhail Index)
Objective: To assess the progestational effect of a compound on the uterine endometrium.
General Protocol:
-
Animal Model: Immature female rabbits are used. They are first primed with estrogen to induce endometrial proliferation.
-
Treatment: The estrogen-primed rabbits are then treated with the test progestin for a specified period.
-
Histological Examination: The animals are euthanized, and their uteri are removed, fixed, sectioned, and stained.
-
Scoring: The degree of glandular proliferation and secretory transformation of the endometrium is scored histologically according to the McPhail scale. A higher McPhail index indicates greater progestational activity.
In Vivo Androgenic and Anabolic Activity (Rat Model)
Objective: To determine the androgenic and anabolic effects of a compound in a mammalian model.
General Protocol:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens.
-
Treatment: The castrated rats are treated with the test compound for a defined period.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Androgenic Activity: The wet weight of the ventral prostate and seminal vesicles is measured. An increase in the weight of these tissues is indicative of androgenic activity.
-
Anabolic Activity: The wet weight of the levator ani muscle is measured. An increase in the weight of this muscle is indicative of anabolic activity.
-
-
Data Analysis: The organ weights of the treated groups are compared to those of a vehicle-treated control group to determine the level of activity.
Summary and Conclusion
The preclinical data from head-to-head comparative studies demonstrate that Nestorone is a highly potent progestin with a distinct pharmacological profile compared to other progesterone receptor agonists like levonorgestrel. Its high affinity and selectivity for the progesterone receptor, coupled with a lack of significant binding to androgen or estrogen receptors, translate to potent progestational effects in vivo without androgenic or estrogenic activity.[5][6][7] This unique profile suggests that Nestorone may offer a favorable therapeutic window with a reduced potential for androgen-related side effects, a significant consideration in the development of new hormonal therapies. Further head-to-head clinical trials are necessary to fully elucidate the comparative clinical efficacy and safety of Nestorone.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. revvity.com [revvity.com]
- 4. Nestorone: a progestin with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor assay | Research Starters | EBSCO Research [ebsco.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of Nestoron's Therapeutic Effects: A Comparative Guide
This guide provides an objective comparison of Nestoron (segesterone acetate) with alternative hormonal therapies for contraceptive purposes in both females and males. The information is intended for researchers, scientists, and drug development professionals, offering a summary of clinical trial data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Female Contraception: this compound (Segesterone Acetate) vs. Alternatives
This compound, a potent progestin, is the active component in a reusable contraceptive vaginal system, Annovera, which also contains ethinyl estradiol.[1][2] Its primary mechanism of action is the suppression of ovulation.[2] For comparison, this guide includes data on two other widely used progestins in long-acting contraceptives: etonogestrel and levonorgestrel.
Comparative Efficacy and Safety of Female Contraceptives
The following table summarizes the contraceptive efficacy and key safety findings from clinical trials of vaginal rings containing segesterone acetate and etonogestrel, as well as the levonorgestrel-releasing intrauterine system.
| Feature | Segesterone Acetate/Ethinyl Estradiol Vaginal Ring (Annovera) | Etonogestrel/Ethinyl Estradiol Vaginal Ring (NuvaRing) | Levonorgestrel-Releasing Intrauterine System (Mirena/Liletta) |
| Dosage | Average of 0.15 mg segesterone acetate and 0.013 mg ethinyl estradiol daily | Releases 120 mcg of etonogestrel and 15 mcg of ethinyl estradiol daily[3] | Initially releases 20 mcg/day of levonorgestrel, decreasing over time |
| Method of Use | Reusable for up to 13 cycles (1 year); 21 days in, 7 days out | Single-use monthly; 21 days in, 7 days out | Inserted by a healthcare provider; effective for up to 5-10 years[4] |
| Pearl Index (Typical Use) | 2.98 (95% CI 2.13–4.06) pregnancies per 100 woman-years[1] | 0.65 - 1.18 pregnancies per 100 woman-years (from various studies)[5][6] | 5-year life-table pregnancy rate of 0.92%[4] |
| Common Adverse Events | Headache, nausea, vomiting, vaginitis[6] | Headache, vaginitis, nausea, leukorrhea, weight gain[7] | Amenorrhea, irregular bleeding, ovarian cysts, headache[4][8] |
| Venous Thromboembolism (VTE) Risk | Estimated rate of 24 cases per 10,000 woman-years (post-marketing study required)[2] | Similar risk to combined oral contraceptives[7] | Generally considered to have a lower systemic hormonal effect and potentially lower VTE risk compared to combined hormonal contraceptives |
Experimental Protocols: Female Contraceptive Clinical Trials
Segesterone Acetate/Ethinyl Estradiol Vaginal System (Annovera) Phase 3 Trials:
-
Study Design: Two open-label, single-arm, multicenter, one-year (13-cycle) trials.
-
Participants: Healthy, sexually active women aged 18-40 with normal menstrual cycles. Women with a BMI > 29 kg/m ² were excluded in a later phase of the study.
-
Intervention: Participants used the segesterone acetate/ethinyl estradiol vaginal system for 13 cycles, following a 21-days-in, 7-days-out regimen.
-
Primary Outcome: The primary efficacy endpoint was the Pearl Index, calculated as the number of on-treatment pregnancies per 100 woman-years of exposure.
-
Data Collection: Participants recorded daily use of the vaginal system, bleeding patterns, and any adverse events. Follow-up visits were conducted at regular intervals.
Etonogestrel/Ethinyl Estradiol Vaginal Ring (NuvaRing) Clinical Trials:
-
Study Design: Various open-label and comparative clinical trials were conducted. For instance, one large study was an open-label, multicenter trial.
-
Participants: Healthy women seeking contraception, typically aged 18-40.
-
Intervention: Participants used the etonogestrel/ethinyl estradiol vaginal ring for multiple cycles, with a 21-day insertion period followed by a 7-day ring-free interval.
-
Primary Outcome: Contraceptive efficacy was primarily assessed by the Pearl Index.
-
Data Collection: Data on pregnancies, cycle control, compliance, and adverse events were collected throughout the studies.
Male Contraception: this compound (Segesterone Acetate) in Combination Therapy
This compound is being investigated as a key component in a male contraceptive gel, combined with testosterone. The progestin component, segesterone acetate, suppresses sperm production, while the testosterone component helps to maintain normal libido and other androgen-dependent functions.[9]
Comparative Efficacy of Experimental Male Hormonal Contraceptives
The development of male hormonal contraceptives is ongoing, with several promising candidates. The following table provides a comparison of the this compound/testosterone gel with other investigational hormonal methods.
| Feature | Segesterone Acetate (this compound)/Testosterone Gel | Dimethandrolone Undecanoate (DMAU) | 11β-Methyl-Nortestosterone Dodecylcarbonate (11β-MNTDC) |
| Administration | Daily transdermal gel application to the shoulders[9] | Daily oral pill[10] | Daily oral pill[10] |
| Mechanism | Progestin-induced suppression of spermatogenesis with testosterone replacement[9] | Progestogenic and androgenic activity to suppress testosterone and sperm count[10] | Progestogenic and androgenic activity to suppress testosterone and sperm count[10] |
| Sperm Suppression | Median time to < 1 million sperm/mL was less than 8 weeks; 86% of men achieved this by 15 weeks[9] | Effective in lowering testosterone levels below the normal range[10] | Effective in lowering testosterone levels below the normal range[10] |
| Key Findings from Early Trials | Appears to be effective and safe in early trials[9] | Well-tolerated with acceptable side effects in Phase 1 trials[10] | Well-tolerated with acceptable side effects in Phase 1 trials[10] |
| Reported Side Effects | Not detailed in the provided search results | Not detailed in the provided search results | Not detailed in the provided search results |
Experimental Protocol: this compound/Testosterone Gel for Male Contraception (Phase 2b Study)
-
Study Design: An ongoing multicenter, open-label, single-arm study.
-
Participants: Healthy men with normal sperm counts (>15 million/mL).
-
Intervention: Daily application of a transdermal gel containing 8 mg of segesterone acetate and 74 mg of testosterone to the shoulders.
-
Phases of the Study:
-
Suppression Phase: Participants use the gel until their sperm count falls below 1 million/mL in two consecutive tests.
-
Efficacy Phase: Couples rely on the gel for contraception for a 2-year period.
-
Recovery Phase: Participants stop using the gel, and the return of normal sperm production is monitored.
-
-
Primary Outcome: The primary outcome of the efficacy phase is the pregnancy rate. The primary outcome of the suppression phase is the time to achieve a sperm concentration of less than 1 million/mL.
-
Data Collection: Regular monitoring of sperm concentration, hormone levels, and any adverse events.
Signaling Pathways
The therapeutic effects of this compound and its alternatives are mediated through complex signaling pathways involving nuclear hormone receptors.
Progesterone Receptor Signaling Pathway
This compound, as a progestin, primarily acts as an agonist for the progesterone receptor (PR). The binding of a progestin to the PR initiates a cascade of events that ultimately leads to the regulation of gene expression, which in the context of contraception, results in the inhibition of ovulation.
Caption: Progesterone receptor signaling pathway initiated by progestin binding.
Androgen Receptor Signaling in Spermatogenesis Suppression
In male contraception, the combination of a progestin and testosterone acts on the hypothalamic-pituitary-gonadal axis to suppress spermatogenesis. The progestin component is primarily responsible for inhibiting the release of gonadotropins, while the exogenous testosterone maintains other physiological functions by acting on the androgen receptor (AR).
Caption: Hormonal regulation of spermatogenesis for male contraception.
References
- 1. Contraceptive vaginal ring containing segesterone acetate and ethinyl estradiol: long-acting, patient-controlled, procedure-free, reversible prescription birth control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. va.gov [va.gov]
- 3. droracle.ai [droracle.ai]
- 4. Five-Year Contraceptive Efficacy and Safety of a Levonorgestrel 52-mg Intrauterine System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combined contraceptive vaginal ring (NuvaRing): evaluation of the clinical and pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in contraception: vaginal contraceptive rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. medscape.com [medscape.com]
- 10. Male contraceptive pills that suppress testosterone, lower sperm count? New study shows promising results | Health [hindustantimes.com]
Safety Operating Guide
Navigating the Proper Disposal of Nestoron: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Nestoron, a synthetic progestin. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] As an endocrine-disrupting chemical (EDC), improper disposal can lead to the contamination of water systems, posing a significant risk to aquatic organisms.[2][3] Therefore, this compound must be managed as hazardous waste, and it is imperative to prevent its release into the environment.[1]
Hazard Summary
While specific quantitative ecotoxicity data for this compound is not publicly available, its hazard classifications necessitate stringent handling and disposal protocols.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[1] |
| Endocrine Disruptor | As a synthetic progestin, it has the potential to interfere with the endocrine systems of wildlife. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Protective Clothing: A lab coat or gown.
-
Eye/Face Protection: Safety glasses with side shields or goggles.
Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the safe disposal of this compound in a laboratory setting. Note: Always consult your institution's specific hazardous waste management plan and the compound's Safety Data Sheet (SDS) before proceeding.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent cross-contamination and ensure proper disposal. Do not mix with non-hazardous waste.
-
-
Containerization and Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department (e.g., concentration, waste accumulation start date).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated and access is restricted to authorized personnel.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a pickup. The primary recommended disposal method is incineration at an approved waste disposal plant.[1]
-
Environmental Risk of Improper Disposal
Improper disposal of endocrine disruptors like this compound can lead to a cascade of adverse effects in the environment. The following diagram illustrates this logical pathway.
References
- 1. Nestorone|7759-35-5|MSDS [dcchemicals.com]
- 2. Occurrence of Pharmaceuticals and Endocrine Disrupting Compounds in Brazilian Water and the Risks They May Represent to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradations of endocrine-disrupting chemicals and pharmaceutical compounds in wastewater with carbon-based nanomaterials: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Nestorone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling of Nestorone, a potent progestin used in contraceptive research and development. Adherence to these procedures is critical to ensure personnel safety and to maintain the integrity of your research.
Essential Safety and Handling Information
Proper handling of Nestorone is paramount to prevent accidental exposure and ensure a safe laboratory environment. The following table summarizes the key personal protective equipment (PPE) and handling recommendations.
| Aspect | Recommendation | Source |
| Eye Protection | Safety goggles with side-shields | [1] |
| Hand Protection | Protective gloves | [1] |
| Skin and Body Protection | Impervious clothing | [1] |
| Respiratory Protection | Suitable respirator | [1] |
| Ventilation | Use in areas with appropriate exhaust ventilation | [1] |
| General Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. | [1] |
Hazard Classification
It is important to note that there are differing hazard classifications for Nestorone. One Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture[1]. However, another SDS classifies it as Acute toxicity, Oral (Category 4), and both acutely and chronically toxic to aquatic life (Category 1)[2]. Therefore, it is prudent to handle Nestorone with a high degree of caution, assuming the more stringent hazard classification.
Storage Protocols
Proper storage is crucial for maintaining the stability and efficacy of Nestorone.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from AbMole BioScience Safety Data Sheet.[1]
Procedural Guidance: From Receipt to Disposal
The following step-by-step guidance outlines the complete lifecycle of Nestorone handling within a laboratory setting.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify Documentation: Ensure the accompanying SDS is present and reviewed by all personnel who will handle the compound.
-
Log and Store: Record the date of receipt and lot number. Store the compound according to the temperature guidelines in the table above in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources[1].
Preparation and Handling
-
Designated Area: All handling of Nestorone powder should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: When weighing the powder, use a balance inside a ventilated enclosure to minimize dust and aerosol formation[1].
-
Dissolving: When preparing solutions, add the solvent to the Nestorone powder slowly to avoid splashing.
Accidental Spill and Exposure Protocol
-
Spill Containment: In the event of a spill, evacuate personnel from the immediate area.
-
Cleanup: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite[1]. For powder spills, carefully scoop the material to avoid creating dust. Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
First Aid - Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation[1].
-
First Aid - Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes. A physician should be called[1][2].
-
First Aid - Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove any contact lenses and seek prompt medical attention[1][2].
Disposal Plan
All waste materials containing Nestorone must be disposed of in accordance with local, state, and federal regulations[1].
-
Waste Collection: Collect all contaminated materials, including disposable PPE, weighing papers, and cleaning materials, in a designated, sealed waste container.
-
Waste Treatment: For unused or expired Nestorone, do not dispose of it down the drain. The FDA recommends mixing medicines that are not on the flush list with an unappealing substance such as dirt, cat litter, or used coffee grounds before placing them in a sealed container in the trash[3]. For larger quantities or in an institutional setting, disposal via incineration or landfill may be appropriate, following institutional and regulatory guidelines[4].
-
Packaging Disposal: Decontaminate empty primary containers before recycling or disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling Nestorone in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
